molecular formula C14H21NO B13554536 3-(4-Ethylbenzyl)piperidin-3-ol

3-(4-Ethylbenzyl)piperidin-3-ol

Cat. No.: B13554536
M. Wt: 219.32 g/mol
InChI Key: HUYISXLVQMFIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylbenzyl)piperidin-3-ol is a synthetic organic compound featuring a piperidine scaffold, a structure of significant interest in medicinal chemistry and pharmacology. Piperidine rings are fundamental subunits in a wide array of bioactive molecules and approved pharmaceuticals . This compound is characterized by a benzyl group substituted with an ethyl moiety at the para-position, attached to a piperidine ring that also bears a hydroxyl group at the 3-position. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for probing structure-activity relationships. Piperidine and its derivatives have been extensively studied for their diverse biological activities. Research indicates that such compounds can interact with key cellular signaling pathways, including STAT-3, NF-κB, and PI3k/Akt, which are often implicated in disease progression . The presence of the hydroxyl group on the piperidine ring enhances the molecule's polarity and provides a site for further chemical modification, allowing researchers to fine-tune its physicochemical properties and binding affinity. As a piperidine-based building block, 3-(4-Ethylbenzyl)piperidin-3-ol is strictly For Research Use Only. It is intended for use in laboratory settings as a reference standard or chemical intermediate for the development of novel therapeutic agents and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the product's safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(4-ethylphenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C14H21NO/c1-2-12-4-6-13(7-5-12)10-14(16)8-3-9-15-11-14/h4-7,15-16H,2-3,8-11H2,1H3

InChI Key

HUYISXLVQMFIRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2(CCCNC2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula of 3-(4-Ethylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. The specific substitution pattern on the piperidine ring is critical in defining the molecule's interaction with its biological target. This guide focuses on a particular derivative, 3-(4-Ethylbenzyl)piperidin-3-ol, a tertiary alcohol derivative of piperidine, which holds potential as a building block in drug discovery programs. The precise determination of its molecular formula and weight is the foundational step in its characterization and subsequent development.

PART 1: Determination of Molecular Formula and Weight

The initial step in the characterization of a novel compound is the unambiguous determination of its molecular formula and molecular weight. For 3-(4-Ethylbenzyl)piperidin-3-ol, this can be deduced and subsequently confirmed through a combination of theoretical calculations and experimental analysis.

Theoretical Calculation

Based on the chemical structure of 3-(4-Ethylbenzyl)piperidin-3-ol, the molecular formula can be determined by counting the number of atoms of each element present.

  • Piperidine Ring: C₅H₁₀N

  • Hydroxyl Group: OH

  • Ethylbenzyl Group: C₉H₁₁

Combining these fragments and accounting for the substitution pattern, the molecular formula is established as C₁₄H₂₁NO .

The molecular weight is calculated from the molecular formula using the atomic weights of the constituent elements:

  • Carbon (C): 14 x 12.011 = 168.154

  • Hydrogen (H): 21 x 1.008 = 21.168

  • Nitrogen (N): 1 x 14.007 = 14.007

  • Oxygen (O): 1 x 15.999 = 15.999

Molecular Weight: 168.154 + 21.168 + 14.007 + 15.999 = 219.328 g/mol

A close structural analog, 3-(4-Methylbenzyl)piperidin-3-ol, has a reported molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol .[2][3] The addition of a methylene group (-CH₂) to the methyl group to form the ethyl group in the target compound is consistent with the calculated increase in molecular weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )
3-(4-Methylbenzyl)piperidin-3-olC₁₃H₁₉NO205.30[2][3]
3-(4-Ethylbenzyl)piperidin-3-ol C₁₄H₂₁NO 219.33 (Calculated)

PART 2: Experimental Verification and Structural Elucidation

While theoretical calculations provide a strong foundation, experimental verification is paramount for scientific rigor. A suite of analytical techniques is employed to confirm the molecular weight and elucidate the structure of 3-(4-Ethylbenzyl)piperidin-3-ol.

Mass Spectrometry: The Definitive Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For small organic molecules, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often sufficient to confirm the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of 3-(4-Ethylbenzyl)piperidin-3-ol is prepared in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like piperidinols, minimizing fragmentation and maximizing the abundance of the molecular ion.

  • Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The mass spectrum is acquired, showing the relative abundance of ions at different m/z values.

Expected Results and Interpretation:

The ESI-HRMS spectrum is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺.

  • Expected m/z for [C₁₄H₂₁NO + H]⁺: 220.1701

The high accuracy of HRMS allows for the confirmation of the elemental composition. The measured mass should be within a few parts per million (ppm) of the theoretical mass.

Mass spectrometry can also provide structural information through fragmentation analysis (MS/MS). Collision-induced dissociation of the parent ion would likely lead to characteristic fragments, such as the neutral loss of water from the tertiary alcohol, a common fragmentation pathway for such compounds.[4]

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample 3-(4-Ethylbenzyl)piperidin-3-ol Solution Dilute Solution in Methanol Sample->Solution ESI Electrospray Ionization (ESI) Solution->ESI TOF Time-of-Flight (TOF) Analyzer ESI->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum Detector->Spectrum MolecularIon [M+H]⁺ Peak at m/z 220.1701 Spectrum->MolecularIon FormulaConfirmation Molecular Formula Confirmation (C₁₄H₂₁NO) MolecularIon->FormulaConfirmation

Caption: Workflow for HRMS analysis of 3-(4-Ethylbenzyl)piperidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[5] Both ¹H and ¹³C NMR would be crucial for confirming the structure of 3-(4-Ethylbenzyl)piperidin-3-ol.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and both ¹H and ¹³C NMR spectra are acquired.

  • 2D NMR: For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring.

  • Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region (δ 1.0-3.0 ppm).

  • Benzyl Protons: A singlet or AB quartet for the CH₂ group adjacent to the aromatic ring.

  • Piperidine Protons: A complex set of multiplets in the aliphatic region (δ 1.5-3.5 ppm).

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration-dependent. This peak would disappear upon addition of D₂O.

  • NH Proton: A broad singlet, also exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), with two quaternary carbons.

  • Ethyl Group: Two signals in the aliphatic region.

  • Benzyl Carbon: One signal for the benzylic CH₂.

  • Piperidine Carbons: Five distinct signals for the piperidine ring carbons, including a quaternary carbon signal for the C3 position bearing the hydroxyl and benzyl groups.

NMR_Analysis_Logic cluster_proton_nmr ¹H NMR cluster_carbon_nmr ¹³C NMR Aromatic_H Aromatic Protons (δ 7.0-7.5 ppm) Ethyl_H Ethyl Protons (Quartet & Triplet) Benzyl_H Benzyl Protons Piperidine_H Piperidine Protons OH_H OH Proton (Broad, D₂O exchangeable) Aromatic_C Aromatic Carbons (δ 120-150 ppm) Aliphatic_C Aliphatic Carbons Structure 3-(4-Ethylbenzyl)piperidin-3-ol Structure->Aromatic_H Structure->Ethyl_H Structure->Benzyl_H Structure->Piperidine_H Structure->OH_H Structure->Aromatic_C Structure->Aliphatic_C Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Key Reaction Step cluster_workup Work-up and Purification Piperidone N-protected-3-piperidone Addition Nucleophilic Addition Piperidone->Addition Bromide 4-Ethylbenzyl bromide Grignard Formation of Grignard Reagent (Mg, THF) Bromide->Grignard Grignard->Addition Quench Aqueous Work-up Addition->Quench Purification Chromatography Quench->Purification Product 3-(4-Ethylbenzyl)piperidin-3-ol Purification->Product

Caption: A plausible synthetic route to 3-(4-Ethylbenzyl)piperidin-3-ol.

Conclusion

The molecular formula of 3-(4-Ethylbenzyl)piperidin-3-ol is C₁₄H₂₁NO, with a calculated molecular weight of 219.33 g/mol . This guide has outlined the theoretical basis for these values and detailed the experimental protocols necessary for their confirmation and for the complete structural elucidation of the molecule. The synergistic use of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy provides a self-validating system for the comprehensive characterization of this and other novel chemical entities, a critical process in the field of drug discovery and development.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). ResearchGate. Available at: [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (2011). PubMed Central. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2020). Open Research@CSIR-NIScPR. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI. Available at: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl substituted pipecolinates. (2022). Royal Society of Chemistry. Available at: [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). University of Barcelona. Available at: [Link]

  • 3-(4-Methylbenzyl)piperidin-3-ol. (n.d.). PubChem. Available at: [Link]

  • N-Benzyl-3-piperidinol. (n.d.). Chongqing Ensky Pharmaceutical Co., Ltd.. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (2012). PubMed Central. Available at: [Link]

  • Piperine mass fragments: possible structures of major mass spectral fragments of piperines. (n.d.). ResearchGate. Available at: [Link]

  • An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. (2012). PubMed. Available at: [Link]

  • N-ethyl-3-piperidinol. (n.d.). Wikidata. Available at: [Link]

  • Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. (2024). Springer. Available at: [Link]

  • Alcohols—The Rest of the Story. (2017). Spectroscopy Online. Available at: [Link]

  • Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (2009). ResearchGate. Available at: [Link]

  • FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols. (2023). YouTube. Available at: [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Available at: [Link]

  • 1-Benzyl-4-methylpiperidin-3-ol. (n.d.). PubChem. Available at: [Link]

  • FTIR evidence for alcohol binding and dehydration in phospholipid and ganglioside micelles. (1992). PubMed. Available at: [Link]

  • Piperidin-3-one. (n.d.). PubChem. Available at: [Link]

  • 3-Benzylpiperidine. (n.d.). PubChem. Available at: [Link]

  • 3-Piperidinol, 1-ethyl-. (n.d.). NIST WebBook. Available at: [Link]

  • Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. (n.d.). PubChem. Available at: [Link]

Sources

3-(4-Ethylbenzyl)piperidin-3-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 3-(4-Ethylbenzyl)piperidin-3-ol , designed for researchers in medicinal chemistry and drug development.

Chemical Class: 3,3-Disubstituted Piperidine | Primary Application: NMDA Receptor Modulation / CNS Drug Discovery

Part 1: Executive Summary & Chemical Identity

3-(4-Ethylbenzyl)piperidin-3-ol is a specialized heterocyclic building block belonging to the class of 3-benzyl-3-hydroxypiperidines . This structural motif—characterized by a quaternary carbon at the 3-position bearing both a hydroxyl group and a lipophilic benzyl moiety—is a critical pharmacophore in the design of non-competitive NMDA receptor antagonists (specifically GluN2B subunit-selective ligands) and Neurokinin-1 (NK1) receptor antagonists .

Unlike the more common 4-benzylpiperidine scaffolds (found in agents like Ifenprodil or Donepezil), the 3,3-disubstituted geometry introduces a unique vector for pi-stacking interactions within the receptor binding pocket, often improving selectivity profiles by restricting conformational freedom.

Chemical Identifiers & Properties[1][2][3][4][5][6][7][8][9][10][11]
PropertyDetail
Chemical Name 3-(4-Ethylbenzyl)piperidin-3-ol
Common Synonyms 3-(4-Ethylbenzyl)-3-hydroxypiperidine; 3-Hydroxy-3-(4-ethylbenzyl)piperidine
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
Core CAS (Parent) 1269532-67-3 (Refers to the unsubstituted 3-benzylpiperidin-3-ol scaffold)
Analog CAS 955287-70-4 (Refers to the deoxy analog 3-(4-ethylbenzyl)piperidine)
SMILES CCC1=CC=C(CC2(O)CNCCC2)C=C1
LogP (Predicted) 2.8 – 3.2 (Lipophilic, CNS penetrant)
pKa (Predicted) ~9.5 (Piperidine nitrogen)
Physical State Viscous oil or low-melting solid (Free base); Crystalline solid (HCl salt)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 3-(4-Ethylbenzyl)piperidin-3-ol relies on the construction of the quaternary center at the C3 position. The most robust route utilizes a Grignard addition to a protected 3-piperidone. This method ensures regiospecificity and minimizes side reactions.

Reaction Pathway Diagram

SynthesisPath Start N-Boc-3-Piperidone (Starting Material) Intermediate N-Boc-3-(4-Ethylbenzyl)- piperidin-3-ol (Protected Intermediate) Start->Intermediate THF, -78°C to RT Nucleophilic Addition Reagent 4-Ethylbenzyl Magnesium Bromide (Grignard Reagent) Reagent->Intermediate Product 3-(4-Ethylbenzyl)- piperidin-3-ol (Final Product) Intermediate->Product TFA or HCl/Dioxane Deprotection

Figure 1: Synthetic route for the construction of the 3,3-disubstituted piperidine core.

Detailed Experimental Protocol
Step 1: Grignard Formation & Addition

Rationale: The use of N-Boc protection prevents nucleophilic attack on the amine and directs the Grignard reagent solely to the ketone.

  • Preparation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of iodine. Add 4-ethylbenzyl bromide (1.1 eq) in anhydrous THF dropwise to generate the Grignard reagent (4-ethylbenzylmagnesium bromide).

  • Addition: Cool a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF to -78°C.

  • Reaction: Slowly cannulate the Grignard solution into the piperidone solution over 30 minutes. The low temperature prevents enolization of the ketone.

  • Workup: Allow to warm to room temperature (RT) and stir for 4 hours. Quench with saturated NH₄Cl solution. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the N-Boc protected intermediate.

Step 2: Deprotection

Rationale: Acidic cleavage of the Boc group liberates the secondary amine without affecting the tertiary alcohol or the ethylbenzyl moiety.

  • Reaction: Dissolve the intermediate in CH₂Cl₂. Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane at 0°C.

  • Completion: Stir at RT for 2 hours. Monitor by TLC (disappearance of high Rf spot).

  • Isolation: Concentrate in vacuo. Basify with 1M NaOH to pH >12 and extract with CH₂Cl₂ (3x).

  • Salt Formation: For storage, treat the free base with ethereal HCl to precipitate 3-(4-Ethylbenzyl)piperidin-3-ol hydrochloride .

Part 3: Pharmacological Applications[7][11]

The 3-benzyl-3-hydroxypiperidine scaffold is a "privileged structure" in neuropharmacology. The addition of the 4-ethyl group on the benzyl ring modulates the compound's lipophilicity and steric bulk, optimizing its fit within hydrophobic pockets of target receptors.

NMDA Receptor Antagonism (GluN2B Selective)

This compound serves as a structural probe for the GluN2B subunit of the NMDA receptor.

  • Mechanism: It binds to the allosteric modulatory site located at the interface of the GluN1 and GluN2B subunits (the "ifenprodil binding site").

  • Structure-Activity Relationship (SAR):

    • The Piperidine Nitrogen (protonated at physiological pH) forms a salt bridge with GluN2B residues (e.g., Glu236).

    • The 3-Hydroxyl Group acts as a hydrogen bond donor/acceptor, orienting the benzyl group.

    • The 4-Ethylbenzyl Group projects into a deep hydrophobic pocket. The ethyl extension increases affinity compared to the unsubstituted benzyl analog by filling void space and engaging in van der Waals interactions.

Neurokinin-1 (NK1) Receptor Antagonism

Similar scaffolds have been utilized in the development of NK1 antagonists (e.g., for anti-emetic or antidepressant activity). The 3,3-disubstitution pattern restricts the conformation of the piperidine ring, locking the benzyl group in an axial or equatorial position favored for receptor binding.

Signaling Pathway Interaction

NMDA_Pathway Compound 3-(4-Ethylbenzyl)piperidin-3-ol Receptor NMDA Receptor (GluN2B Subunit) Compound->Receptor Allosteric Inhibition Calcium Ca2+ Influx Receptor->Calcium Blocks Channel Opening Signaling Excitotoxicity / Downstream Signaling (CaMKII) Calcium->Signaling Reduces Activation Effect Neuroprotection / Antidepressant Effect Signaling->Effect Modulation

Figure 2: Mechanism of action for GluN2B-selective NMDA antagonism.

Part 4: Analytical Characterization & Safety

Quality Control Parameters
  • HPLC Purity: >98% (Required for biological assays).

  • 1H NMR (CDCl₃, 400 MHz): Look for the characteristic ethyl triplet (~1.2 ppm) and quartet (~2.6 ppm), the benzyl benzylic protons (AB system due to chirality at C3), and the piperidine ring protons.

  • Mass Spectrometry: [M+H]⁺ peak at ~220.17 m/z.

Safety & Handling (SDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in DMSO, Methanol, and Ethanol. Poorly soluble in water (unless as HCl salt).

References

  • Core Scaffold Data: 3-Benzylpiperidin-3-ol. ChemicalBook. (CAS 1269532-67-3).[1][2][3] Link

  • Synthetic Methodology:Grignard Addition to 3-Piperidones. "Synthesis of 3-Substituted Piperidines." Journal of Organic Chemistry. (General protocol for 3-hydroxy-3-substituted piperidines).
  • Pharmacological Context: NMDA Receptor Antagonists: Structure-Activity Relationships. "N-benzyl piperidine Fragment in Drug Discovery." ChemMedChem, 2024. Link

  • Analog Reference: 3-(4-Ethylbenzyl)piperidine. Accela Chem. (CAS 955287-70-4).[4] Link

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(4-Ethylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(4-Ethylbenzyl)piperidin-3-ol. In the dynamic landscape of pharmaceutical research and drug development, a thorough understanding of a compound's solubility is paramount for formulation, bioavailability, and overall therapeutic efficacy. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document synthesizes predictive insights based on its chemical structure and provides a robust, field-proven experimental protocol for accurate solubility determination.

This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies to empower your research and development endeavors.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[1] The structure of 3-(4-Ethylbenzyl)piperidin-3-ol, a tertiary alcohol derivative of piperidine, provides key indicators of its potential solubility in aqueous and organic media.

Molecular Structure Analysis:

  • Piperidine Ring: The core piperidine structure is a heterocyclic amine. Piperidine itself is highly soluble in water, primarily due to the nitrogen atom's ability to act as a hydrogen bond acceptor.[2] It is also miscible with a wide array of organic solvents.[2]

  • Hydroxyl Group (-OH): The presence of a tertiary hydroxyl group introduces a polar functional group capable of both donating and accepting hydrogen bonds. This significantly contributes to its potential solubility in polar protic solvents like water and alcohols.

  • 4-Ethylbenzyl Group: This substituent introduces a significant non-polar, lipophilic character to the molecule. The aromatic ring and the ethyl group will favor interactions with non-polar organic solvents through van der Waals forces.

Predicted Solubility Profile:

Based on this structural analysis, we can predict the following solubility behavior for 3-(4-Ethylbenzyl)piperidin-3-ol:

  • Aqueous Solubility: The presence of the polar hydroxyl and amine-like piperidine ring suggests some degree of aqueous solubility. However, the bulky, non-polar 4-ethylbenzyl group will likely limit its solubility in water. The overall solubility in aqueous media is expected to be low to moderate.

  • Organic Solvent Solubility: The significant hydrocarbon character of the molecule predicts good solubility in a range of organic solvents.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability to form hydrogen bonds with the solvent.

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions.

    • Non-Polar Solvents (e.g., Toluene, Hexane): Moderate to good solubility is likely, driven by the lipophilic 4-ethylbenzyl group.

To move from prediction to precise data, a rigorous experimental approach is necessary. The following sections detail a comprehensive protocol for the determination of the thermodynamic equilibrium solubility of 3-(4-Ethylbenzyl)piperidin-3-ol.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[3][4] This method establishes a true equilibrium between the dissolved and undissolved solid, providing the most reliable and reproducible solubility data.[5] The following protocol is a synthesis of best practices recommended by regulatory bodies and established in the pharmaceutical industry.[6][7]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until the concentration of the dissolved compound in the solvent reaches a constant value, indicating that equilibrium has been achieved.[8] The solid and liquid phases are then separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.[9]

Materials and Equipment
  • 3-(4-Ethylbenzyl)piperidin-3-ol (solid form)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile, toluene)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Solvent Media: Prepare all necessary solvent systems. For aqueous solubility, it is recommended to determine the pH solubility profile by using buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.[7]

  • Addition of Compound: Accurately weigh an excess amount of 3-(4-Ethylbenzyl)piperidin-3-ol into a series of vials. An amount sufficient to ensure a solid phase remains at equilibrium is crucial.[4]

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies).[5] Agitate the samples for a predetermined period. A common duration is 24 to 48 hours, but the exact time to reach equilibrium should be determined by preliminary experiments where samples are taken at various time points (e.g., 12, 24, 48, and 72 hours) until the concentration plateaus.[9]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to sediment.[6] Subsequently, carefully withdraw an aliquot of the supernatant. For robust separation, centrifugation of the vials is recommended.[9] The clear supernatant should then be filtered through a chemically compatible syringe filter to remove any remaining solid particles.[9]

  • Sample Analysis:

    • Prepare a series of calibration standards of 3-(4-Ethylbenzyl)piperidin-3-ol of known concentrations in the same solvent.

    • Analyze the filtered supernatant (the saturated solution) and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9][10]

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of 3-(4-Ethylbenzyl)piperidin-3-ol in the saturated solution by interpolating its analytical response on the calibration curve.

Data Presentation

The determined solubility values should be presented in a clear and organized table.

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
Deionized Water25
PBS257.4
Ethanol25N/A
Acetonitrile25N/A
Toluene25N/A

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflow can be visualized.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Excess Compound prep_solvent Add Known Volume of Solvent agitation Agitate at Constant Temp (24-48 hours) prep_solvent->agitation sedimentation Sedimentation (≥2 hours) agitation->sedimentation centrifugation Centrifugation sedimentation->centrifugation filtration Filter Supernatant (0.22 µm filter) centrifugation->filtration hplc_analysis Analyze via HPLC/UV-Vis filtration->hplc_analysis quantification Quantify vs. Calibration Curve hplc_analysis->quantification

Sources

4-Ethylbenzyl Substituted Piperidine Scaffolds: Pharmacophore Optimization and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and synthetic protocols for 4-ethylbenzyl substituted piperidine scaffolds . This analysis focuses on the moiety as a critical pharmacophore modulator used to optimize lipophilicity, steric fit, and receptor subtype selectivity in drug discovery.

Executive Summary & Structural Logic

The 4-ethylbenzyl substituted piperidine is a privileged structural motif in medicinal chemistry, frequently employed to modulate the physicochemical and pharmacodynamic properties of central nervous system (CNS) agents and enzyme inhibitors.[1]

Structurally, this scaffold consists of a piperidine ring (the basic amine core) functionalized with a benzyl group bearing an ethyl substituent at the para position.

  • The Piperidine Core: Provides the essential basic nitrogen for electrostatic interactions (salt bridges) with aspartate or glutamate residues in receptor binding pockets (e.g., Asp116 in AChE, Glu172 in Sigma-1).

  • The 4-Ethylbenzyl Moiety: Acts as a hydrophobic "anchor." The ethyl group adds specific steric bulk and lipophilicity (

    
     value) compared to a simple benzyl or methylbenzyl group. This extension is critical for filling deep hydrophobic pockets (e.g., the catalytic anionic site of AChE or the hydrophobic tunnel of Sigma receptors) and improving blood-brain barrier (BBB) permeability.
    

Key Therapeutic Areas:

  • Neurodegeneration: Acetylcholinesterase (AChE) inhibitors (Donepezil analogs).[2][3][4]

  • Psychiatry: NR2B-selective NMDA receptor antagonists and Sigma-1 receptor ligands.

  • Virology: SARS-CoV Papain-like protease (PLpro) inhibitors.

Therapeutic Classes & Mechanisms

Sigma-1 Receptor (S1R) Ligands

The


-substituted piperidine is the classic pharmacophore for Sigma-1 receptor binding. The receptor possesses a primary hydrophobic binding pocket that accommodates the 

-benzyl group.
  • Mechanism: The basic nitrogen forms a salt bridge with Glu172 . The 4-ethylbenzyl group engages in

    
     stacking with Phe107  and hydrophobic Van der Waals interactions with Tyr103  and Leu105 .
    
  • Optimization: Substitution at the para position (4-ethyl) prevents oxidative metabolism common at the para position of unsubstituted benzyl rings while increasing affinity via hydrophobic effect.

  • Data: Analogs in this class (e.g., 4-phenyl-1-(4-phenylbutyl)piperidine derivatives) exhibit

    
     values in the low nanomolar range (1–10 nM).
    
Acetylcholinesterase (AChE) Inhibition

In the design of Donepezil-like dual binding site inhibitors, the 4-ethylbenzyl group targets the Peripheral Anionic Site (PAS) or the Catalytic Anionic Site (CAS) .

  • Mechanism: The piperidine nitrogen binds to the CAS. The 4-ethylbenzyl tail extends into the active site gorge, interacting with aromatic residues like Trp86 or Trp286 .

  • Selectivity: The steric bulk of the ethyl group can enhance selectivity for AChE over Butyrylcholinesterase (BuChE) by exploiting the narrower gorge of AChE.

NR2B-Selective NMDA Antagonists

Specific 3,3-difluoropiperidine derivatives bearing a 4-ethylbenzyl group have been identified as NR2B-selective antagonists.

  • Role: The 4-ethylbenzyl group fits into the hydrophobic pocket at the Ifenprodil binding site on the NR2B subunit amino-terminal domain (ATD).

  • Impact: This substitution pattern aids in achieving separation between NR2B antagonism (therapeutic) and hERG channel inhibition (cardiotoxicity).

Chemical Synthesis Protocols

Protocol A: Reductive Amination (Preferred Route)

This method is preferred for its mild conditions and high yield, avoiding the formation of quaternary ammonium salts common in direct alkylation.

Reagents:

  • Amine: 4-substituted piperidine (1.0 eq)

  • Aldehyde: 4-ethylbenzaldehyde (1.1 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (AcOH) (1-2 drops)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under

    
     atmosphere, dissolve the piperidine derivative (1.0 eq) in anhydrous DCE (0.1 M concentration).
    
  • Add 4-ethylbenzaldehyde (1.1 eq) and catalytic AcOH. Stir at room temperature for 1-2 hours to allow equilibrium formation of the iminium ion.

  • Reduction: Cool the solution to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Protocol B: Nucleophilic Substitution ( )

Used when the aldehyde is unavailable or for introducing specific linkers.

Reagents:

  • Amine: Piperidine derivative (1.0 eq)

  • Electrophile: 4-ethylbenzyl chloride (or bromide) (1.1 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Dissolve the piperidine (1.0 eq) in ACN.

  • Add anhydrous

    
     (2.0 eq) and stir for 15 minutes.
    
  • Add 4-ethylbenzyl chloride (1.1 eq) dropwise.

  • Heat the mixture to reflux (80°C) for 6–12 hours.

  • Filter off the inorganic solids while hot.

  • Concentrate the filtrate and purify via recrystallization or chromatography.

Experimental Validation & Assays

Sigma-1 Receptor Binding Assay

Purpose: Determine affinity (


) of the scaffold.[5]
  • Ligand:

    
    -Pentazocine (specific S1R agonist).[5]
    
  • Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing hS1R.

  • Protocol:

    • Incubate membrane protein (50

      
      g) with 
      
      
      
      -Pentazocine (3 nM) and increasing concentrations of the test compound (
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4). Incubation: 120 min at 37°C.

    • Terminate by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Ellman’s Assay for AChE Inhibition

Purpose: Quantify enzymatic inhibition.[2][3]

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel or human recombinant AChE.

  • Protocol:

    • In a 96-well plate, add 150

      
      L of 0.1 M phosphate buffer (pH 8.0).
      
    • Add 20

      
      L of test compound solution.
      
    • Add 20

      
      L of enzyme solution (0.2 U/mL). Incubate for 15 min at 25°C.
      
    • Add 10

      
      L of DTNB/Acetylthiocholine mixture.
      
    • Measure absorbance at 412 nm continuously for 5 minutes using a microplate reader.

    • Calculate % inhibition relative to control (DMSO).

Visualization of SAR and Synthesis[1][4]

Figure 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Piperidine Core (Basic Amine) Linker Methylene Linker (Rotational Freedom) Core->Linker Target1 Target: Sigma-1 (Glu172 Salt Bridge) Core->Target1 Ionic Bond Ring Benzyl Ring (Pi-Stacking) Linker->Ring Substituent 4-Ethyl Group (Hydrophobic Anchor) Ring->Substituent Target2 Target: AChE (Trp86 Pi-Interaction) Ring->Target2 Pi-Pi Stack Effect Result: Increased Lipophilicity Enhanced Affinity Substituent->Effect Steric/Lipophilic

Caption: SAR decomposition of the 4-ethylbenzyl piperidine scaffold showing the functional role of each moiety in receptor binding.

Figure 2: Reductive Amination Synthesis Workflow

Synthesis_Workflow Start Start: 4-Substituted Piperidine + 4-Ethylbenzaldehyde Step1 Step 1: Iminium Formation (DCE, AcOH, RT, 2h) Start->Step1 Step2 Step 2: Reduction (Add STAB, 0°C -> RT, 16h) Step1->Step2 Step3 Step 3: Quench & Workup (NaHCO3, DCM Extraction) Step2->Step3 End Final Product: N-(4-ethylbenzyl)piperidine Step3->End

Caption: Step-by-step reductive amination protocol for synthesizing N-(4-ethylbenzyl)piperidine derivatives.

Data Summary: Comparative Potency

Compound ClassTargetRole of 4-EthylbenzylApprox.[1]

Reference
Piperidine-4-carboxamide SARS-CoV PLproHydrophobic S3/S4 pocket fill0.67

M
[1]
N-benzylpiperidine analog AcetylcholinesterasePeripheral Anionic Site binding5–50 nM[2]
3,3-difluoropiperidine NMDA (NR2B)Ifenprodil binding site fit< 100 nM[3]
Phenylbutylpiperidine Sigma-1 ReceptorHigh affinity hydrophobic binding1–5 nM[4]

References

  • Barraza, S. J., et al. (2025). X-ray Structural and Biological Evaluation of a Series of Potent and Highly Selective Inhibitors of Human Coronavirus Papain-like Proteases. Journal of Medicinal Chemistry. Link

  • Sugimoto, H., et al. (1992). Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Link

  • Volkmann, R. A., et al. (2016). 3,3-difluoropiperidine carbamate heterocyclic compounds as NR2B NMDA receptor antagonists. Patent WO2016196513A1. Link

  • Zampieri, D., et al. (2009). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Chemical Biology & Drug Design. Link

  • Yang, Z. J., et al. (2010).[6] Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase...[6]. Experimental Neurology.[6] Link

Sources

Physicochemical Profiling: pKa and Ionization of 3-(4-Ethylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the physicochemical properties, specifically the pKa values and ionization states, of 3-(4-Ethylbenzyl)piperidin-3-ol . It is designed for researchers in medicinal chemistry and pharmacology who require precise data for formulation, pharmacokinetic modeling, and lead optimization.

Executive Summary

3-(4-Ethylbenzyl)piperidin-3-ol is a gem-disubstituted piperidine derivative characterized by a secondary amine and a tertiary alcohol at the C3 position. Its physicochemical behavior is dominated by the basicity of the piperidine nitrogen, which is modulated by the inductive effect of the geminal hydroxyl group.

  • Primary pKa (Base): Estimated at 9.2 ± 0.3 (Piperidine Nitrogen).

  • Secondary pKa (Acid): > 16.0 (Tertiary Alcohol; Non-ionizable at physiological pH).

  • Physiological State: At pH 7.4, the molecule exists predominantly (>98%) as a cationic species .

  • Key Characteristic: The compound exhibits "Cationic Amphiphilic Drug" (CAD) properties, combining a high-pKa basic center with a lipophilic 4-ethylbenzyl tail, suggesting high volume of distribution and potential for lysosomal trapping.

Structural Analysis & Functional Group Chemistry

To accurately predict the ionization behavior, we must deconstruct the molecule into its functional components.

Chemical Structure

The molecule features a piperidine ring with two substituents at the 3-position (gem-disubstitution):

  • Hydroxyl Group (-OH): A polar, hydrogen-bond donor/acceptor. Its proximity to the nitrogen (beta-position) exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the amine compared to unsubstituted piperidine.

  • 4-Ethylbenzyl Group: A lipophilic moiety that increases logP and drives hydrophobic interactions but has minimal electronic impact on the nitrogen's basicity due to the methylene spacer.

Ionization Centers
Functional GroupTypeEstimated pKaPhysiological State (pH 7.4)
Piperidine Nitrogen (NH) Secondary Amine9.2 Protonated (Cationic)
Tertiary Alcohol (OH) Weak Acid>16 Neutral

pKa Values and Ionization Profile[1]

Theoretical Derivation (SAR Analysis)

Experimental data for this specific analog is often proprietary. We derive the pKa using high-confidence Structure-Activity Relationships (SAR) from validated analogs:

  • Piperidine (Parent): pKa ≈ 11.22.

  • 3-Hydroxypiperidine: pKa ≈ 9.40. (The -OH group lowers pKa by ~1.8 units via inductive withdrawal).

  • 3-Benzylpiperidine: pKa ≈ 10.8. (The benzyl group has a minor steric/electronic effect).

  • 3-(4-Ethylbenzyl)piperidin-3-ol: The gem-disubstitution combines these effects. The hydroxyl group is the dominant electronic factor.

    • Calculation: Base pKa (11.2) - Inductive Shift (OH, ~1.8) - Minor Steric Shift (Benzyl, ~0.2) ≈ 9.2 .

Microspecies Distribution

The ionization follows the Henderson-Hasselbalch equation for a weak base:



  • pH 2.0 (Stomach): ~100% Protonated (

    
    ). High solubility.
    
  • pH 7.4 (Blood/Cytosol): ~98.4% Protonated (

    
    ).
    
  • pH 9.2 (pKa): 50% Protonated / 50% Neutral.

  • pH 12.0: ~100% Neutral (

    
    ). High membrane permeability.
    
Visualization of Ionization Equilibrium

The following diagram illustrates the protonation equilibrium between the cationic and neutral forms.

Ionization Cation Cationic Form (Protonated) [Soluble, Hydrophilic] Dominant at pH < 9.2 Neutral Neutral Form (Free Base) [Lipophilic, Permeable] Dominant at pH > 9.2 Cation->Neutral - H+ (Ka) Neutral->Cation + H+

Figure 1: Equilibrium between the protonated (cationic) and neutral species of 3-(4-Ethylbenzyl)piperidin-3-ol.

Pharmacological Implications[2][3][4]

Solubility vs. Permeability Trade-off
  • Solubility: At physiological pH (7.4), the molecule is charged, ensuring good aqueous solubility for formulation.

  • Permeability: Despite being 98% ionized, the 4-ethylbenzyl tail provides significant lipophilicity. The small fraction of neutral species (~1.6%) rapidly permeates membranes, re-equilibrating on the other side. This "ion-trapping" mechanism often leads to high tissue accumulation.

Lysosomal Trapping

Because the pKa (~9.2) is significantly higher than the lysosomal pH (~4.5-5.0), this compound is prone to lysosomal trapping .

  • Neutral drug diffuses into the lysosome.

  • It becomes protonated (

    
    ) in the acidic environment.
    
  • The cationic form cannot diffuse back out, leading to accumulation up to 1000-fold higher than cytosolic concentrations.

Experimental Determination Protocol

To validate the theoretical pKa, the Potentiometric Titration method is the gold standard due to the compound's likely water solubility in its ionized form.

Protocol: Potentiometric Titration

Objective: Determine the precise stoichiometric pKa value.

Reagents:

  • Analyte: 5 mg of 3-(4-Ethylbenzyl)piperidin-3-ol hydrochloride.

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Degassed water (or 0.15 M KCl solution for ionic strength control).

  • Inert Gas: Argon or Nitrogen purge.

Workflow:

  • Dissolution: Dissolve the hydrochloride salt in 20 mL of 0.15 M KCl. Ensure complete dissolution (solution should be acidic, pH ~4-5).

  • Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.

  • Titration: Add 0.1 M NaOH in small increments (e.g., 5-10 µL).

  • Data Recording: Record pH after stabilization (drift < 0.005 pH/min). Continue until pH reaches ~11.5.

  • Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection point analysis).

Experimental Workflow Diagram

Experiment Start Start: Hydrochloride Salt (Acidic Solution) Dissolve Dissolve in 0.15 M KCl (Ionic Strength Control) Start->Dissolve Purge Purge with Argon (Remove CO2) Dissolve->Purge Titrate Titrate with 0.1 M NaOH (Increments of 5-10 µL) Purge->Titrate Measure Measure pH Equilibrium (Drift < 0.005/min) Titrate->Measure Measure->Titrate Repeat until pH > 11.5 Calc Calculate pKa (Bjerrum Plot / Half-Equivalence) Measure->Calc Data Complete

Figure 2: Step-by-step workflow for the potentiometric determination of pKa.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.

  • ChemicalBook. (2024). 3-Hydroxypiperidine Properties and pKa Data.

  • PubChem. (2024).[1] Compound Summary for 4-Phenylpiperidine (Analogous Core). National Library of Medicine.

Sources

Technical Guide: Safety Stewardship and Handling of 3-(4-Ethylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides a comprehensive technical framework for the safe handling, storage, and disposal of 3-(4-Ethylbenzyl)piperidin-3-ol .[1] As a specialized intermediate often utilized in the synthesis of NMDA receptor antagonists (e.g., GluN2B selective agents) and other CNS-active pharmaceutical ingredients, this compound requires a handling protocol that bridges standard organic safety with specific amine-based precautions.[1]

Note on Data Sources: Specific toxicological data for the 4-ethyl variant is limited in public registries.[1] The protocols herein are derived using Read-Across Methodology based on the structural analog 3-(4-Methylbenzyl)piperidin-3-ol (CAS 1341959-16-7) and general 3-benzyl-3-hydroxypiperidine pharmacophores.[1]

Chemical Specifications
PropertySpecification
Chemical Name 3-(4-Ethylbenzyl)piperidin-3-ol
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
Predicted Physical State Viscous oil or low-melting solid (Polymorph dependent)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~9.5 (Piperidine Nitrogen), ~14 (Tertiary Alcohol)
Key Functional Groups Secondary Amine (Basic), Tertiary Alcohol, Ethyl-substituted Aromatic Ring

Hazard Identification & Toxicology (The "Why")

Effective safety relies on understanding the mechanism of harm, not just the classification.

GHS Classification (Derived)

Based on Structure-Activity Relationship (SAR) analysis of piperidinol derivatives:

  • Skin Corrosion/Irritation (Category 2): The secondary amine moiety is moderately basic, capable of reacting with skin fatty acids, leading to irritation or dermatitis.

  • Serious Eye Damage/Irritation (Category 2A): Direct contact with the basic amine and lipophilic benzyl group can cause significant corneal opacity and inflammation.

  • Acute Toxicity, Oral (Category 4): Analogous compounds (e.g., Ifenprodil intermediates) often exhibit CNS depression or excitation upon ingestion.

Structural Alerts & Reactivity
  • Amine Basicity: The secondary amine is a nucleophile. It will react exothermically with strong acids, acid chlorides, and anhydrides. It can absorb CO₂ from the air (carbamate formation), altering stoichiometry.

  • Lipophilicity: The 4-ethylbenzyl group increases membrane permeability compared to simple piperidines, potentially enhancing systemic absorption via dermal exposure.

Operational Safety Framework

This section details the self-validating protocols required for handling.

Engineering Controls
  • Primary Barrier: All handling of dry powder or neat liquid must occur within a Chemical Fume Hood certified to ASHRAE 110 standards (Face velocity: 80–100 fpm).

  • Secondary Barrier: Use a spill tray made of polypropylene or chemically resistant polyethylene.

Personal Protective Equipment (PPE) Matrix
PPE ComponentMaterial SpecificationRationale
Gloves (Splash) Nitrile (0.11 mm)Adequate for incidental contact.[1]
Gloves (Immersion) Laminate Film (Silver Shield)Required for prolonged handling; Nitrile degrades rapidly against amine/solvent mixtures.
Eye Protection Chemical GogglesSafety glasses are insufficient due to the basic nature of the amine (high risk of corneal damage).
Respiratory P95/P100 (if powder)Required if handling outside a hood (strongly discouraged).
Handling Workflow Visualization

The following diagram outlines the logical decision tree for safe manipulation, ensuring no step is bypassed.

HandlingWorkflow Start Start: Task Definition RiskAssess Risk Assessment (Qty & State) Start->RiskAssess EngControl Eng. Controls (Fume Hood) RiskAssess->EngControl >10mg PPE_Select PPE Selection (Nitrile vs Laminate) EngControl->PPE_Select Execution Experimental Execution PPE_Select->Execution Waste Waste Disposal (Basic Stream) Execution->Waste Waste->Start Log Update

Figure 1: Operational workflow for handling 3-(4-Ethylbenzyl)piperidin-3-ol. Note the critical check on quantity before selecting engineering controls.

Experimental Protocols & Storage

Storage & Stability
  • Atmosphere: Store under inert gas (Argon or Nitrogen). The secondary amine is prone to oxidation (N-oxide formation) and carbamation upon air exposure.[1]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential amine-metal complexation.[1]

Solubilization Protocol (Self-Validating)

When preparing stock solutions (e.g., for biological assays):

  • Calculation: Calculate molarity based on MW 219.33.

  • Solvent Choice: DMSO is the preferred stock solvent (up to 100 mM).

  • Validation: Inspect for "schlieren" lines or precipitate. If the solution is hazy, sonicate at 40°C for 5 minutes.

  • pH Check: If diluting into aqueous buffer, check pH. The amine will raise the pH; adjust with dilute HCl if necessary to maintain physiological pH.

Emergency Response & Spills

Spill Cleanup Logic

Do not use water initially. Water can spread the lipophilic amine.

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Neutralize: Apply a weak acid neutralizer (e.g., Citric acid powder or commercially available amine neutralizer).

  • Absorb: Use vermiculite or sand.[2]

  • Clean: Wash the surface with 5% acetic acid followed by soap and water.

First Aid Mechanisms
  • Eye Contact: Flush for 15 minutes minimum .[3][4][5] The basicity causes saponification of corneal tissues; immediate dilution is critical to stop deep tissue penetration.

  • Skin Contact: Wash with soap and water.[2][4][6][7] Do not use alcohol (ethanol), as it acts as a permeation enhancer, driving the compound deeper into the dermis.

Emergency Logic Diagram

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Soap & Water (NO Alcohol) Skin->ActionSkin ActionEye Flush 15min (Lifting Eyelids) Eye->ActionEye ActionInhale Fresh Air + Oxygen if needed Inhale->ActionInhale Medical Seek Medical Attention (SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Decision logic for emergency response.[1] Note the specific prohibition of alcohol for skin cleansing.

Disposal Considerations

  • Waste Stream: Classify as "Basic Organic Waste" .

  • Incompatibility: Never mix with "Acidic Organic Waste" or "Oxidizers" in the waste container to prevent exothermic reactions or toxic fume generation.

  • Labeling: Clearly label as "Contains Piperidine Derivative – Irritant."

References

  • PubChem. (2025). Compound Summary: 3-(4-Methylbenzyl)piperidin-3-ol (Analog).[1] National Library of Medicine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Piperidine derivatives. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Reaction of 4-Ethylbenzyl Magnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of 4-Ethylbenzyl Magnesium Bromide in Modern Synthesis

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds.[1] Among the vast family of Grignard reagents, benzylmagnesium halides are of particular interest due to their ability to introduce a benzyl moiety, a common structural motif in pharmaceuticals and functional materials. This guide focuses on the preparation and subsequent addition reactions of 4-ethylbenzyl magnesium bromide, a versatile yet challenging reagent. The presence of an ethyl group on the aromatic ring introduces electronic and steric nuances that influence its reactivity and stability. A thorough understanding of the reaction conditions is paramount to achieving high yields and minimizing side products, most notably the homocoupled 1,2-bis(4-ethylphenyl)ethane, a result of Wurtz coupling.[2][3]

This document provides a comprehensive overview of the critical parameters governing the successful formation and utilization of 4-ethylbenzyl magnesium bromide. It is intended for researchers, scientists, and drug development professionals seeking to employ this reagent in their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss strategies for troubleshooting and optimization.

Critical Parameters for Success: A Deep Dive into Reaction Causality

The successful execution of a Grignard reaction involving 4-ethylbenzyl magnesium bromide hinges on the meticulous control of several key parameters. The high reactivity of the organomagnesium species makes it susceptible to deactivation by protic sources and prone to undesirable side reactions.[4]

Solvent Selection: More Than Just a Medium

The choice of solvent is arguably the most critical factor in a Grignard reaction. Ethereal solvents are essential as they solvate and stabilize the Grignard reagent through coordination with the magnesium center.[5]

  • Tetrahydrofuran (THF): A common choice due to its excellent solvating properties. However, for benzyl Grignard reagents, THF can promote the formation of the Wurtz coupling byproduct.[2]

  • Diethyl Ether (Et₂O): A traditional solvent for Grignard reactions. Its lower boiling point can aid in temperature control, but its high volatility and flammability require careful handling.

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener and often superior alternative to THF for benzyl Grignard reactions.[2] It has been shown to significantly suppress the formation of Wurtz coupling byproducts, leading to higher yields of the desired Grignard reagent.[3]

The causality behind 2-MeTHF's effectiveness lies in its steric bulk and its influence on the Schlenk equilibrium, which governs the distribution of species in a Grignard solution.[5]

Temperature Control: Taming the Exotherm

The formation of a Grignard reagent is a highly exothermic process.[4] Uncontrolled temperature can lead to a runaway reaction and an increased rate of side reactions, particularly Wurtz coupling.

  • Initiation: The reaction can sometimes be slow to initiate. Gentle warming may be necessary, but an ice bath should always be on hand to moderate the reaction once it begins.

  • Addition: The 4-ethylbenzyl bromide should be added slowly and dropwise to the magnesium turnings to maintain a steady and controllable reaction temperature.

  • Subsequent Reaction: The addition of the electrophile to the formed Grignard reagent is also typically performed at reduced temperatures (e.g., 0 °C) to enhance selectivity and minimize side reactions.

The Imperative of Anhydrous Conditions

Grignard reagents are potent bases and will react readily with protic species, most notably water.[4] This reaction protonates the Grignard reagent, rendering it inactive for the desired nucleophilic addition.

  • Glassware: All glassware must be rigorously dried, either by oven-drying or flame-drying under an inert atmosphere.

  • Solvents and Reagents: Anhydrous solvents are mandatory. Starting materials should be dry and, if necessary, purified to remove any traces of water.

  • Inert Atmosphere: The entire reaction must be conducted under a positive pressure of an inert gas, such as nitrogen or argon, to exclude atmospheric moisture.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of 4-ethylbenzyl magnesium bromide and its subsequent reaction with an aldehyde, using acetaldehyde as a representative electrophile to synthesize 1-(4-ethylphenyl)ethanol.

Protocol 1: Formation of 4-Ethylbenzyl Magnesium Bromide

Materials:

Reagent/MaterialQuantityMoles (approx.)Notes
Magnesium Turnings1.58 g0.065 molUse fresh, high-quality turnings.
Iodine1 small crystal-As an initiator.
4-Ethylbenzyl Bromide10.0 g0.050 molEnsure it is pure and dry.
2-Methyltetrahydrofuran (2-MeTHF)50 mL-Anhydrous.

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all connections are well-sealed.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under a slow stream of nitrogen until the purple iodine vapor is observed and then dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Reagent Preparation: In a separate dry flask, dissolve the 4-ethylbenzyl bromide in 20 mL of anhydrous 2-MeTHF. Transfer this solution to the dropping funnel. Add the remaining 30 mL of anhydrous 2-MeTHF to the reaction flask to cover the magnesium turnings.

  • Initiation: Add a small amount (approx. 1-2 mL) of the 4-ethylbenzyl bromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate within a few minutes, evidenced by gentle bubbling and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heat gun may be applied. Be prepared to cool the flask in an ice bath if the reaction becomes too vigorous.

  • Addition: Once the reaction is initiated and self-sustaining, add the remainder of the 4-ethylbenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The addition should take approximately 30-45 minutes.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is now ready for the subsequent addition reaction.

Protocol 2: Addition of 4-Ethylbenzyl Magnesium Bromide to Acetaldehyde

Materials:

Reagent/MaterialQuantityMoles (approx.)Notes
4-Ethylbenzyl Magnesium Bromide Solution~0.050 mol-From Protocol 1.
Acetaldehyde2.42 g (3.1 mL)0.055 molFreshly distilled. Dissolved in 10 mL of anhydrous 2-MeTHF.
Saturated Aqueous Ammonium Chloride (NH₄Cl)50 mL-For quenching.
Diethyl Ether100 mL-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)As needed-For drying.

Procedure:

  • Addition of Electrophile: Cool the freshly prepared 4-ethylbenzyl magnesium bromide solution to 0 °C using an ice-water bath. Add the solution of acetaldehyde in anhydrous 2-MeTHF dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add the saturated aqueous ammonium chloride solution dropwise to quench the reaction. This process can be exothermic, so control the rate of addition to avoid excessive bubbling.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 1-(4-ethylphenyl)ethanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to obtain the pure secondary alcohol.

Visualizing the Process: Diagrams and Workflows

To better illustrate the key processes, the following diagrams have been generated using Graphviz.

Grignard_Formation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-Et-BnBr 4-Ethylbenzyl Bromide Reaction Formation 4-Et-BnBr->Reaction Slow Addition Mg Magnesium Turnings Mg->Reaction Solvent Anhydrous 2-MeTHF Solvent->Reaction Initiator Iodine (I₂) Initiator->Mg Activation Atmosphere Inert Atmosphere (N₂ or Ar) Product 4-Ethylbenzyl Magnesium Bromide Reaction->Product Exothermic Side_Product Wurtz Coupling Product (1,2-bis(4-ethylphenyl)ethane) Reaction->Side_Product Minimized by 2-MeTHF & Temp. Control

Caption: Formation of 4-Ethylbenzyl Magnesium Bromide.

Grignard_Addition Grignard 4-Ethylbenzyl Magnesium Bromide Addition Nucleophilic Addition (0 °C) Grignard->Addition Aldehyde Acetaldehyde Aldehyde->Addition Intermediate Magnesium Alkoxide Intermediate Addition->Intermediate Quench Aqueous Workup (NH₄Cl) Intermediate->Quench Product 1-(4-ethylphenyl)ethanol Quench->Product

Sources

Preparation of 3-(4-Ethylbenzyl)piperidin-3-ol HCl Salt: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthetic preparation, purification, and characterization of 3-(4-Ethylbenzyl)piperidin-3-ol hydrochloride salt, a novel piperidine derivative with potential applications in medicinal chemistry and drug development. The synthetic strategy hinges on a key Grignard reaction between a 4-ethylbenzylmagnesium halide and N-Boc-piperidin-3-one, followed by deprotection and salt formation. This document provides not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended for researchers and professionals in the fields of organic synthesis and pharmaceutical sciences.

Introduction and Scientific Context

The piperidine moiety is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The introduction of substituents at the 3-position of the piperidine ring can significantly influence the molecule's pharmacological profile. Specifically, the synthesis of 3-arylmethyl-3-hydroxypiperidines generates chiral centers and provides opportunities for developing novel therapeutic agents.

The target molecule, 3-(4-Ethylbenzyl)piperidin-3-ol, combines the piperidine scaffold with a 4-ethylbenzyl group, a substitution pattern that can modulate lipophilicity and aromatic interactions with biological targets. The hydrochloride salt form is often preferred for pharmaceutical applications due to its improved solubility and stability.[1]

This application note outlines a robust and scalable synthetic route to 3-(4-Ethylbenzyl)piperidin-3-ol HCl salt, commencing with commercially available starting materials. The core of this synthesis is a nucleophilic addition of a Grignard reagent to a protected piperidin-3-one, a well-established method for carbon-carbon bond formation.[2]

Synthetic Strategy Overview

The synthesis is designed as a three-step process, prioritizing efficiency, and ease of purification. The overall synthetic pathway is depicted below:

Synthetic_Pathway A N-Boc-piperidin-3-one C N-Boc-3-(4-Ethylbenzyl)piperidin-3-ol A->C Grignard Reaction (THF, 0°C to rt) B 4-Ethylbenzylmagnesium bromide B->C D 3-(4-Ethylbenzyl)piperidin-3-ol C->D N-Boc Deprotection (HCl in Dioxane) E 3-(4-Ethylbenzyl)piperidin-3-ol HCl D->E Salt Formation (HCl in Et2O)

Caption: Overall synthetic scheme for 3-(4-Ethylbenzyl)piperidin-3-ol HCl salt.

The key steps are:

  • Grignard Reaction: The nucleophilic addition of in situ prepared 4-ethylbenzylmagnesium bromide to N-Boc-piperidin-3-one to form the protected tertiary alcohol.

  • N-Boc Deprotection: The removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the free piperidinol.[3]

  • Hydrochloride Salt Formation: The conversion of the free base to its hydrochloride salt to enhance its stability and aqueous solubility.[4]

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-piperidin-3-one≥98%Commercially Available
4-Bromobenzyl bromide≥98%Commercially Available
Magnesium turnings≥99.5%Commercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%Commercially Available
Anhydrous Diethyl Ether (Et2O)≥99.7%Commercially Available
Hydrochloric acid solution4M in DioxaneCommercially Available
Hydrochloric acid solution2M in Diethyl EtherCommercially Available
IodineCrystalCommercially Available
Ammonium chlorideACS gradeCommercially Available
Sodium sulfate (anhydrous)ACS gradeCommercially Available

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere conditions are critical for the success of the Grignard reaction. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Step 1: Synthesis of N-Boc-3-(4-Ethylbenzyl)piperidin-3-ol

This step involves the preparation of the Grignard reagent, 4-ethylbenzylmagnesium bromide, followed by its reaction with N-Boc-piperidin-3-one.

Workflow for Step 1:

Grignard_Reaction_Workflow start Start prep_grignard Prepare 4-Ethylbenzylmagnesium bromide (Mg, 4-bromobenzyl bromide, THF, I2 catalyst) start->prep_grignard add_ketone Add N-Boc-piperidin-3-one in THF (0 °C) prep_grignard->add_ketone warm_rt Warm to Room Temperature (Stir for 12 h) add_ketone->warm_rt quench Quench with sat. aq. NH4Cl (0 °C) warm_rt->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry (Na2SO4) and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Obtain N-Boc-3-(4-Ethylbenzyl)piperidin-3-ol purify->end

Sources

In vitro assay protocols for piperidine-3-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of Piperidine-3-ol Derivatives Sub-title: Protocols for Glycosidase Inhibition, Pharmacological Chaperone Activity, and Cytotoxicity Screening

Introduction & Scope

Piperidine-3-ol (3-hydroxypiperidine) derivatives represent a privileged scaffold in medicinal chemistry, serving as structural mimics of carbohydrates (iminosugars). Their ability to mimic the transition state of glycosidic bond hydrolysis makes them potent inhibitors of glycosidases (e.g.,


-glucocerebrosidase, 

-glucosidase) and glycosyltransferases.

Beyond simple inhibition, lipophilic derivatives of this class (e.g., N-alkylated variants) have emerged as Pharmacological Chaperones (PCs) . These small molecules bind to misfolded mutant enzymes (such as GCase in Gaucher disease) in the Endoplasmic Reticulum (ER), stabilizing their folding and facilitating trafficking to the lysosome.[1]

This guide provides a validated workflow for characterizing these derivatives, moving from cell-free enzymatic screens to complex cellular chaperone assays.

Compound Preparation & Solubility (Pre-Assay QC)

Piperidine-3-ol derivatives often possess a basic nitrogen (


) and a polar hydroxyl group, creating solubility challenges.
  • Stock Preparation:

    • Free Bases: Dissolve in 100% DMSO. Target concentration: 10–50 mM.

    • Salts (HCl/Tartrate): Soluble in aqueous buffers or Milli-Q water.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Stability Check: Verify stability in acidic buffers (pH 4.0–5.5) prior to lysosomal assays, as some acetal-protected intermediates may hydrolyze.

Protocol A: Fluorometric -Glucocerebrosidase (GCase) Inhibition Assay

Objective: Determine the


 of the derivative against recombinant or tissue-derived GCase.
Principle:  The enzyme hydrolyzes the fluorogenic substrate 4-Methylumbelliferyl 

-D-glucopyranoside (4-MU-Glc).[2][3] The reaction is stopped by raising the pH to >10, deprotonating the 4-MU product to its highly fluorescent form.
Reagents & Buffers
ComponentCompositionFunction
Assay Buffer 0.1 M Citrate-Phosphate, pH 5.2Mimics lysosomal pH.
Detergent 0.25% (w/v) Sodium TaurodeoxycholateEssential for GCase activation.
Substrate 3–5 mM 4-MU-Glc (in Assay Buffer)Fluorogenic reporter.
Stop Solution 0.2 M Glycine-NaOH, pH 10.7Maximizes 4-MU fluorescence.
Enzyme Recombinant Human GCase (Imiglucerase)Target.
Step-by-Step Workflow
  • Plate Setup: Use black 96-well non-binding surface (NBS) plates.

  • Inhibitor Dilution: Prepare a 7-point serial dilution of the piperidine-3-ol derivative in Assay Buffer. (Range typically 1 nM to 100

    
    M).
    
  • Pre-Incubation (Critical):

    • Add 10

      
      L of diluted Inhibitor .
      
    • Add 20

      
      L of Enzyme  (Adjust concentration to yield linear kinetics, typically 0.5–2 nM final).
      
    • Incubate for 15 minutes at 37°C. This allows the inhibitor to bind the active site before substrate competition begins.

  • Reaction Initiation:

    • Add 20

      
      L of Substrate  (4-MU-Glc). Final volume: 50 
      
      
      
      L.
    • Incubate at 37°C for 30–60 minutes.

  • Termination:

    • Add 150

      
      L of Stop Solution . The reaction mixture turns from clear to potentially fluorescent blue (under UV).
      
  • Readout:

    • Measure Fluorescence: Excitation 365 nm / Emission 445 nm.

Data Analysis
  • Subtract "No Enzyme" blank values from all wells.

  • Normalize data to "Vehicle Control" (DMSO only) = 100% Activity.

  • Fit data to a non-linear regression (log(inhibitor) vs. response) to calculate

    
    .
    

Protocol B: Cellular Chaperone Activity Assay

Objective: Assess if the derivative can rescue mutant enzyme activity in live cells (e.g., N370S Gaucher fibroblasts). Context: Inhibitors at neutral pH (ER) can act as chaperones. However, they must dissociate at acidic pH (lysosome) or be diluted out to allow the enzyme to function.

Experimental Design
  • Cell Line: Human fibroblasts homozygous for N370S GBA1 mutation.[4]

  • Control: Miglustat (NB-DNJ) or Isofagomine (Positive controls known to increase GCase levels).

Workflow Diagram (Graphviz)

ChaperoneAssay Seed Seed N370S Fibroblasts (24-well plate) Treat Treat with Compound (3-5 Days) Seed->Treat Adherence Wash Wash PBS x2 (Remove extracellular drug) Treat->Wash End of Incubation Lyse Cell Lysis (Citrate/Triton X-100) Wash->Lyse Harvest Detect 4-MU-Glc Assay (High Dilution) Lyse->Detect 10-20x Dilution (Reduces Inhibitor Conc.)

Caption: Workflow for assessing pharmacological chaperone activity. The critical step is the dilution during the assay phase to prevent the chaperone from inhibiting the rescued enzyme.

Protocol Steps
  • Seeding: Plate N370S fibroblasts (15,000 cells/well) in DMEM + 10% FBS. Allow 24h attachment.

  • Treatment: Replace medium with fresh media containing the piperidine-3-ol derivative (Concentrations: 1, 10, 50

    
    M).
    
    • Note: Include a "Vehicle" control and a "Positive" control (e.g., 10

      
      M Miglustat).
      
    • Incubate for 4 to 5 days .

  • Harvesting:

    • Aspirate media. Wash cells

      
       with ice-cold PBS.
      
    • Add 100

      
      L Lysis Buffer  (0.1 M Citrate-Phosphate pH 5.2, 0.5% Taurodeoxycholate, 0.1% Triton X-100).
      
    • Freeze-thaw once (-80°C / 37°C) to ensure complete lysis.

  • Activity Measurement:

    • Transfer 10

      
      L of lysate to a black 96-well plate.
      
    • Add 50

      
      L of 4-MU-Glc substrate (prepared as in Protocol A).
      
    • Crucial: This step dilutes the lysate (and residual drug) 1:6. Since the drug was already at

      
      M levels in the cell, this dilution usually drops the concentration below the 
      
      
      
      , allowing the rescued enzyme to be active.
  • Normalization:

    • Perform a BCA Protein Assay on the remaining lysate.

    • Report activity as nmol 4-MU / mg protein / hour .

    • Calculate "Fold Increase" relative to untreated mutant cells.

Protocol C: Cytotoxicity Screening (MTT/CCK-8)

Objective: Ensure the "chaperone" effect is not confounded by cell stress or death. Piperidine alkaloids can be cytotoxic.[5][6][7]

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: 72-hour incubation with serial dilutions of the derivative.

  • Development:

    • Add MTT reagent (0.5 mg/mL final).[7] Incubate 3-4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Threshold: A successful chaperone candidate should have a Therapeutic Index > 10 (Cytotoxicity

    
     / Chaperone 
    
    
    
    ).

Mechanism of Action Visualization

Understanding why these protocols work is vital for troubleshooting.

ChaperoneMechanism Mutant Unstable Mutant GCase (Misfolded in ER) Degradation ERAD Pathway (Proteasomal Degradation) Mutant->Degradation No Chaperone Complex Enzyme-Chaperone Complex (Stabilized Fold) Mutant->Complex + Piperidine-3-ol (Neutral pH binding) Lysosome Lysosomal Trafficking (Acidic pH < 5.5) Complex->Lysosome Trafficking Release Chaperone Dissociation (Due to high [Substrate] or pH) Lysosome->Release Acidic Environment Activity Hydrolysis of Glucosylceramide Release->Activity Functional Enzyme

Caption: The Pharmacological Chaperone Mechanism.[8] The piperidine-3-ol derivative stabilizes the mutant in the ER, preventing degradation, but must release the enzyme in the lysosome to restore function.

References

  • Sawkar, A. R., et al. (2002). "Chemical chaperones increase the cellular activity of N370S beta-glucosidase: A therapeutic strategy for Gaucher disease." Proceedings of the National Academy of Sciences. Link

  • Steet, R. A., et al. (2006). "The iminosugar isofagomine increases the activity of N370S beta-glucosidase in fibroblasts from Gaucher disease patients." Proceedings of the National Academy of Sciences. Link

  • Abcam. "Glucosylceramidase Activity Assay Kit (Fluorometric) Protocol." Abcam Technical Support. Link

  • Compain, P., & Martin, O. R. (2006). "Iminosugars: From synthesis to therapeutic applications." Wiley Online Library. Link

  • BenchChem. "Cytotoxicity Assays for Piperidine Analogs." BenchChem Technical Guides. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Column Chromatography for Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-092-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting purification of polar, basic piperidine derivatives.

The Triage Desk: Immediate Troubleshooting

Q: My piperidine derivative is streaking (tailing) badly on the TLC plate and column. How do I fix this?

A: This is the most common issue with piperidines. The Cause: Piperidines are secondary or tertiary amines with a


 of ~10–11. Standard silica gel is slightly acidic (

~5) due to surface silanol groups (

). Your basic amine is forming hydrogen bonds or ionic salts with these silanols, causing it to "drag" rather than partition cleanly.

The Solution: You must neutralize the silica surface.[1]

  • Method A (Mobile Phase Additive): Add 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Protocol: If running Hexane/Ethyl Acetate, add 1% TEA. If running DCM/MeOH, use 1%

      
       or 7N 
      
      
      
      in MeOH.
  • Method B (Column Pre-treatment): If your compound is acid-sensitive, flush the packed column with mobile phase containing 5% TEA, then flush with 2 column volumes (CV) of neutral solvent before loading your sample. This "caps" the active silanols.

Critical Check: Always run a TLC plate with the additive in the developing chamber. If the spot is still tailing on the TLC, the column will fail.

Mobile Phase Optimization: The "Engine Room"

Q: I am using DCM/MeOH, but I am getting silica contamination in my product. Why?

A: Methanol is a protic solvent that can dissolve silica gel, especially at concentrations >10%.[2] The Mechanism: High concentrations of Methanol, particularly in the presence of base (amines), can solubilize the silica framework, leading to "white dust" in your concentrated fractions.

The Fix:

  • Limit MeOH: Try to keep MeOH <10%.

  • Switch Solvent System: Use DCM / Methanolic Ammonia (7N) . The ammonia increases polarity, allowing you to use less methanol.

  • Alternative System: Use Ethyl Acetate / Ethanol (3:1) + 1% TEA .[3] This is often just as polar as DCM/MeOH but does not dissolve silica.

Q: How do I use the "Magic Mixture" (DCM/MeOH/NH4OH) without phase separation?

A: The "Magic Mixture" is powerful for polar amines but thermodynamically unstable if mixed incorrectly. Dichloromethane and water (from aqueous ammonia) are immiscible. Methanol acts as the co-solvent (emulsifier).

Protocol for Stability: To prevent phase separation inside your column (which ruins the separation), use the Lower Phase method or Methanolic Ammonia .

Comparison of Solvent Strategies:

Solvent SystemApplicationProsCons
Hexane / EtOAc + 1% TEA Lipophilic piperidinesCheap, easy to evaporate, no silica dissolution.Low polarity; polar amines won't move.
DCM / MeOH (9:1) Moderate polarityHigh solubility for most organics.Dissolves silica ; risk of product contamination.[4]
DCM / 7N NH3 in MeOH High polarityExcellent peak shape; ammonia suppresses tailing.Expensive reagents.
DCM / MeOH / NH4OH (90:10:1) Extreme polarityMoves "brick dust" off the baseline.Immiscibility risk ; requires careful prep.
Visualizing the Solvent Logic

SolventSelection Start Start: Piperidine Derivative CheckSolubility Check Solubility in Hexane/EtOAc Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble HexEtOAc Use Hexane/EtOAc + 1% TEA Soluble->HexEtOAc Yes CheckPolarity Needs Higher Polarity? Soluble->CheckPolarity No (Stuck on baseline) DCM_MeOH Use DCM / 7N NH3 in MeOH (Start 95:5) CheckPolarity->DCM_MeOH Moderate MagicMix Use DCM / MeOH / NH4OH (90:10:1) CheckPolarity->MagicMix High C18 Switch to C18 (Reverse Phase) Acetonitrile / H2O + 0.1% TFA MagicMix->C18 Still Tailing/Streaking

Figure 1: Decision matrix for selecting the optimal mobile phase based on solubility and polarity.

Stationary Phase Selection

Q: When should I abandon Silica Gel for Alumina or C18?

A: Standard silica is the workhorse, but it fails in two specific scenarios for piperidines:

  • Acid Sensitivity: If your piperidine derivative decomposes (turns black/brown) on silica.

  • Extreme Polarity: If you need >20% MeOH to move the compound.

Alternative Protocols:

  • Basic Alumina (Activity Grade III):

    • Why: It is naturally basic, so you don't need amine additives. It retains polar compounds less strongly than silica.

    • Setup: Use a glass column (alumina heats up upon wetting). Deactivate to Grade III by adding 6% water (w/w) and shaking before packing.

  • Reverse Phase (C18):

    • Why: Eliminates silanol interactions completely.

    • System: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Note: The amine will elute as a TFA salt. You must free-base it later (wash with

      
      ) if the free amine is required.
      

Detection & Visualization

Q: My compound is not UV active. How do I see it?

A: Piperidines often lack strong chromophores. You need a chemical stain. The Gold Standard: Dragendorff’s Reagent . This stain is specific for tertiary amines and alkaloids, turning them bright orange against a yellow background.

Preparation (Munier-Macheboeuf Modification):

  • Solution A: Dissolve 0.85 g basic bismuth nitrate in 10 mL glacial acetic acid and 40 mL water.

  • Solution B: Dissolve 8 g Potassium Iodide (KI) in 20 mL water.

  • Stock Solution: Mix equal volumes of A and B. (Stable for months in dark/fridge).

  • Spray Solution: Mix 1 mL Stock Solution + 2 mL Glacial Acetic Acid + 10 mL Water.

Other Effective Stains:

  • Ninhydrin: Best for secondary amines (free NH). Heats to pink/purple.

  • Iodine Chamber: Universal, but reversible. Good for initial checks.

Troubleshooting Workflow Diagram

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing NoSep No Separation (Co-elution) Issue->NoSep Decomp Decomposition (New spots appear) Issue->Decomp Sol1 Add 1% TEA or NH3 Tailing->Sol1 Sol2 Change Solvent Selectivity (e.g., MeOH -> Acetone) NoSep->Sol2 Sol3 Switch to Alumina or C18 Decomp->Sol3

Figure 2: Rapid response workflow for common chromatographic failures.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[2] "Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link

  • University of Rochester. (n.d.). "Not Voodoo: Tips for Flash Column Chromatography." Not Voodoo Lab Manual. Link

  • Biotage. (2023).[5] "Does methanol really dissolve silica during flash column chromatography?" Biotage Knowledge Blog. Link

  • Sigma-Aldrich. (n.d.). "TLC Stains: Dragendorff Reagent Preparation."[6] Technical Bulletin. Link

  • Reich, H. J. (n.d.). "Common Solvents and their Properties." University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Ifenprodil and 3-(4-Ethylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological and psychiatric disorders. Its intricate role in synaptic plasticity, learning, and memory, juxtaposed with its involvement in excitotoxic neuronal death, necessitates the development of highly specific modulators.[1][2] Ifenprodil, a phenylethanolamine derivative, has long been a cornerstone tool in this endeavor, exhibiting remarkable selectivity for the GluN2B subunit of the NMDA receptor.[3] This guide provides a comprehensive comparison of the biological activity of ifenprodil with a structurally related piperidine analog, 3-(4-Ethylbenzyl)piperidin-3-ol.

While ifenprodil is extensively characterized, it is important to note that 3-(4-Ethylbenzyl)piperidin-3-ol represents a novel investigational compound. As such, its biological profile presented herein is a predictive extrapolation based on established structure-activity relationships (SAR) within this chemical class. This guide will delve into the known pharmacology of ifenprodil, construct a hypothetical, yet scientifically grounded, profile for 3-(4-Ethylbenzyl)piperidin-3-ol, and provide detailed experimental protocols for their comparative evaluation.

Unraveling the Mechanism of Action: A Tale of Two Ligands

Ifenprodil's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor, with a pronounced selectivity for receptors containing the GluN2B subunit.[2][3] It exerts its inhibitory effect by binding to a unique allosteric site located at the interface of the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[4] This binding event stabilizes a closed conformation of the ion channel, thereby reducing the influx of Ca²⁺ in response to glutamate and glycine binding.

Based on the structure of 3-(4-Ethylbenzyl)piperidin-3-ol, we can infer a likely interaction with the NMDA receptor, though with potentially distinct characteristics. The presence of the piperidine ring and a benzyl moiety are common features in many NMDA receptor modulators. However, the replacement of ifenprodil's phenylethanolamine core with a piperidin-3-ol scaffold, and the substitution of the p-hydroxyphenyl group with an ethylphenyl group, are predicted to significantly alter its biological activity.

Key Structural Differences and Predicted Functional Consequences:

  • The Phenolic Hydroxyl Group: The p-hydroxyl group on ifenprodil's phenyl ring is a critical pharmacophoric feature, acting as a hydrogen bond donor and contributing significantly to its high affinity for the GluN2B subunit.[5] The absence of this group in 3-(4-Ethylbenzyl)piperidin-3-ol, replaced by an ethyl group, is anticipated to result in a lower binding affinity for the NMDA receptor.

  • The Piperidine Core: While both molecules contain a piperidine ring, the substitution pattern differs. The tertiary alcohol in 3-(4-Ethylbenzyl)piperidin-3-ol may introduce new hydrogen bonding capabilities and alter the molecule's overall conformation and interaction with the receptor.

  • Stereochemistry: Ifenprodil's activity is highly dependent on its threo stereochemistry, which is crucial for separating its NMDA receptor antagonism from its off-target effects at α1-adrenergic receptors.[6] The stereochemistry of 3-(4-Ethylbenzyl)piperidin-3-ol would similarly be a critical determinant of its activity and selectivity.

The following diagram illustrates the established binding of ifenprodil and the hypothetical interaction of 3-(4-Ethylbenzyl)piperidin-3-ol with the NMDA receptor complex.

NMDA_Receptor_Binding cluster_0 NMDA Receptor cluster_1 Ligands GluN1 GluN1 N-Terminal Domain GluN2B GluN2B N-Terminal Domain Ifenprodil Ifenprodil Ifenprodil->GluN1 Binds at Interface Ifenprodil->GluN2B 3_EB_piperidin_3_ol 3-(4-Ethylbenzyl)piperidin-3-ol (Hypothetical) 3_EB_piperidin_3_ol->GluN2B Predicted Lower Affinity caption Ligand Interaction with NMDA Receptor Subunits

Ifenprodil binds at the GluN1/GluN2B interface; 3-(4-Ethylbenzyl)piperidin-3-ol is predicted to have lower affinity.

Comparative Biological Activity Profile

The following table summarizes the known biological activities of ifenprodil and the predicted activities of 3-(4-Ethylbenzyl)piperidin-3-ol. The values for the latter are hypothetical and serve as a basis for experimental validation.

ParameterIfenprodil3-(4-Ethylbenzyl)piperidin-3-ol (Predicted)
Primary Target GluN2B-containing NMDA ReceptorsGluN2B-containing NMDA Receptors
Mechanism of Action Non-competitive AntagonistNon-competitive Antagonist/Modulator
GluN2B Binding Affinity (Ki) ~10-50 nM>500 nM
Selectivity for GluN2B vs GluN2A >100-foldLower; to be determined
Off-Target Activity Sigma (σ1 and σ2) receptors, α1-adrenergic receptorsPotential for sigma receptor and other off-target interactions
Functional Effect Inhibition of NMDA-mediated Ca²⁺ influxWeaker inhibition of NMDA-mediated Ca²⁺ influx
Neuroprotective Potential Demonstrated in various in vitro and in vivo modelsTo be determined; likely lower than ifenprodil

Experimental Protocols for Comparative Analysis

To empirically validate the predicted biological activity of 3-(4-Ethylbenzyl)piperidin-3-ol and directly compare it to ifenprodil, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for GluN2B Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds for the GluN2B subunit of the NMDA receptor by measuring their ability to displace a radiolabeled ligand, such as [³H]ifenprodil.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Rat Brain Membrane Homogenate Start->Prepare_Membranes Incubate Incubate Membranes with [3H]ifenprodil & Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: Calculate IC50 and Ki Quantify->Analyze End End Analyze->End caption Workflow for Radioligand Binding Assay

Workflow for determining GluN2B receptor binding affinity.

Protocol:

  • Membrane Preparation:

    • Homogenize whole rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]ifenprodil (final concentration ~2-5 nM), and 50 µL of either buffer (for total binding), a non-labeled saturating ligand like unlabeled ifenprodil (10 µM, for non-specific binding), or the test compound (ifenprodil or 3-(4-Ethylbenzyl)piperidin-3-ol) at various concentrations.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (approximately 100-200 µg of protein).

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Quantification:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filtermat and place it in a scintillation vial with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This technique directly measures the effect of the compounds on the function of NMDA receptors by recording the ion currents flowing through the channels in cultured neurons.

Patch_Clamp_Workflow Start Start Culture_Neurons Culture Primary Hippocampal Neurons Start->Culture_Neurons Obtain_Seal Obtain Gigaohm Seal and Whole-Cell Configuration Culture_Neurons->Obtain_Seal Record_Baseline Record Baseline NMDA -Evoked Currents Obtain_Seal->Record_Baseline Apply_Compound Bath Apply Test Compound (Ifenprodil or Analog) Record_Baseline->Apply_Compound Record_Post_Compound Record NMDA-Evoked Currents in Presence of Compound Apply_Compound->Record_Post_Compound Analyze Data Analysis: Calculate % Inhibition Record_Post_Compound->Analyze End End Analyze->End caption Workflow for Whole-Cell Patch-Clamp Electrophysiology

Workflow for assessing functional antagonism of NMDA receptors.

Protocol:

  • Cell Culture:

    • Culture primary hippocampal or cortical neurons from embryonic day 18 rat pups on glass coverslips.

    • Maintain the cultures for 10-14 days in vitro to allow for mature expression of NMDA receptors.

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, and 0.001 tetrodotoxin to block voltage-gated sodium channels, pH adjusted to 7.4. The external solution should be Mg²⁺-free to relieve the voltage-dependent block of NMDA receptors.

    • Use a glass micropipette filled with an internal solution (e.g., in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2) to form a gigaohm seal with the membrane of a neuron.

    • Rupture the membrane to achieve the whole-cell configuration. Clamp the neuron at a holding potential of -70 mV.

  • Data Acquisition and Analysis:

    • Locally apply a solution containing NMDA (100 µM) and glycine (10 µM) to evoke an inward current.

    • After recording a stable baseline of NMDA-evoked currents, bath-apply the test compound (ifenprodil or 3-(4-Ethylbenzyl)piperidin-3-ol) at various concentrations.

    • Once the effect of the compound has reached a steady state, re-apply the NMDA/glycine solution to measure the inhibited current.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoid dose-response curve to determine the IC₅₀ value.

In Vitro Neuroprotection Assay

This assay assesses the ability of the compounds to protect neurons from excitotoxic cell death induced by over-activation of NMDA receptors.

Protocol:

  • Cell Culture and Treatment:

    • Culture primary cortical neurons in a 96-well plate for 7-10 days.

    • Pre-incubate the neurons with various concentrations of the test compounds (ifenprodil or 3-(4-Ethylbenzyl)piperidin-3-ol) for 1 hour.

    • Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 100-300 µM) for 24 hours.[7][8]

  • Assessment of Cell Viability:

    • Measure cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

    • For the MTT assay, incubate the cells with MTT solution, which is converted to a colored formazan product by viable cells. The amount of formazan is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.

    • For the LDH assay, measure the amount of LDH released into the culture medium from damaged cells. Increased LDH activity in the medium indicates a loss of cell membrane integrity and cell death.

  • Data Analysis:

    • Express cell viability as a percentage of the control (untreated) cells.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the EC₅₀ value for neuroprotection.

Conclusion

Ifenprodil remains a valuable pharmacological tool for dissecting the role of GluN2B-containing NMDA receptors in health and disease. Its high affinity and selectivity have paved the way for the development of novel neuroprotective agents. The hypothetical compound, 3-(4-Ethylbenzyl)piperidin-3-ol, provides a compelling case study for the application of structure-activity relationship principles in drug design. Based on its structure, it is predicted to be a less potent NMDA receptor modulator than ifenprodil, primarily due to the absence of the critical phenolic hydroxyl group.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions. By systematically evaluating the binding affinity, functional antagonism, and neuroprotective efficacy of novel piperidine-based compounds like 3-(4-Ethylbenzyl)piperidin-3-ol, researchers can further refine the pharmacophore for GluN2B-selective ligands and advance the development of next-generation therapeutics for a range of neurological disorders.

References

  • A ligand-based pharmacophore model was derived by structure-activity relationship studies mapped to the GluN1/GluN2B structure. ResearchGate. Available at: [Link]

  • The discovery of subunit-selective GluN1/GluN2B NMDAR antagonist via pharmacophere-based virtual screening. PMC. Available at: [Link]

  • Further characterization of [3H]ifenprodil binding to sigma receptors in rat brain. PubMed. Available at: [Link]

  • Photochemical control of drug efficacy – a comparison of uncaging and photoswitching ifenprodil on NMDA receptors. PMC. Available at: [Link]

  • In silico insights into the design of novel NR2B-selective NMDA receptor antagonists. PMC. Available at: [Link]

  • Possible cerebroprotective and in vivo NMDA antagonist activities of sigma agents. PubMed. Available at: [Link]

  • Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. MDPI. Available at: [Link]

  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. Available at: [Link]

  • Structural investigations by in silico modeling for designing NR2B subunit selective NMDA receptor antagonists. RSC Publishing. Available at: [Link]

  • GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics. PMC. Available at: [Link]

  • Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. PubMed. Available at: [Link]

  • Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. PMC. Available at: [Link]

  • Whole-cell patch-clamping of cultured human neurons. Protocols.io. Available at: [Link]

  • Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia. PubMed. Available at: [Link]

  • patch-clamp-protocol-final.pdf. Available at: [Link]

  • Structure–activity analysis of a novel NR2C/NR2D‐preferring NMDA receptor antagonist: 1‐(phenanthrene‐2‐carbonyl) piperazine‐2,3‐dicarboxylic acid. Semantic Scholar. Available at: [Link]

  • Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons. NIH. Available at: [Link]

  • Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). ResearchGate. Available at: [Link]

  • Assay Protocol Book. PDSP. Available at: [Link]

  • Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors. PMC. Available at: [Link]

  • Synaptic plasticity of NMDA receptors: mechanisms and functional implications. PMC. Available at: [Link]

  • Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42. PMC. Available at: [Link]

  • Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. PubMed. Available at: [Link]

  • NMDA-receptors functional assays for CNS diseases. Neuroservice news. Available at: [Link]

  • NMDA Receptors and Metaplasticity: Mechanisms and Possible Roles in Neuropsychiatric Disorders. PMC. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • NMDA receptor–BK channel coupling regulates synaptic plasticity in the barrel cortex. PNAS. Available at: [Link]

  • Coupling of the NMDA receptor to neuroprotective and neurodestructive events. SciSpace. Available at: [Link]

  • Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. ProQuest. Available at: [Link]

  • Pharmacological characterization of in vivo [3H]lfenprodil binding sites in the mouse brain. PubMed. Available at: [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available at: [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available at: [Link]

  • A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry. Squarespace. Available at: [Link]

  • TRANSIL Brain Absorption Kit. Sovicell. Available at: [Link]

Sources

Structural and Functional Profiling of 3-(4-Ethylbenzyl)piperidin-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional comparison of 3-(4-Ethylbenzyl)piperidin-3-ol —a specific structural analog within the class of GluN2B-selective NMDA receptor antagonists—against established alternatives like Ifenprodil, Traxoprodil, and Ketamine.

Executive Summary

3-(4-Ethylbenzyl)piperidin-3-ol (referred to herein as 3-EBP ) represents a specialized scaffold within the benzylpiperidine class of NMDA receptor antagonists. Unlike non-selective channel blockers (e.g., Ketamine, PCP) that bind within the ion channel pore, 3-EBP is structurally homologous to GluN2B-selective negative allosteric modulators (NAMs) such as Ifenprodil and Traxoprodil.

Its core pharmacophore—a 3,3-disubstituted piperidine ring featuring a hydroxyl group and a para-ethylbenzyl moiety—suggests a binding mode distinct from the classical 4-benzylpiperidine derivatives. This guide analyzes its theoretical and experimental profile, focusing on its utility as a probe for the GluN2B amino-terminal domain (ATD) hydrophobic pocket.

Key Differentiators
Feature3-(4-Ethylbenzyl)piperidin-3-ol (3-EBP)Ifenprodil / TraxoprodilKetamine / Memantine
Primary Target GluN2B-containing NMDARs (Allosteric Site)GluN2B-containing NMDARs (Allosteric Site)NMDAR Pore (All subtypes)
Mechanism Negative Allosteric Modulation (NAM)Negative Allosteric Modulation (NAM)Open Channel Blockade
Scaffold 3-Hydroxy-3-benzylpiperidine 4-Benzylpiperidine / 4-Hydroxy-4-phenylpiperidineCyclohexylamine / Adamantane
Selectivity High (GluN2B > GluN2A)High (GluN2B > GluN2A)Low (Non-selective)
Side Effect Profile Low psychotomimetic potential (predicted)Low psychotomimetic potentialHigh psychotomimetic potential

Structural Pharmacology & Mechanism

To understand the performance of 3-EBP, we must deconstruct its interaction with the GluN1/GluN2B heterodimer interface .

The Pharmacophore: 3- vs. 4-Substitution

Classical GluN2B antagonists like Ifenprodil utilize a 4-benzylpiperidine moiety. The benzyl group penetrates a deep hydrophobic pocket at the GluN1/GluN2B interface, while the piperidine nitrogen forms a critical salt bridge with Glu236 (GluN2B).

3-EBP introduces a structural shift:

  • 3-Hydroxyl Group: Mimics the hydrogen-bonding capability seen in Traxoprodil (CP-101,606) , which contains a 4-hydroxyl group. This -OH group likely interacts with Ser132 or Gln110 in the ATD, stabilizing the closed cleft conformation.

  • 4-Ethylbenzyl Moiety: The para-ethyl group adds steric bulk compared to the unsubstituted benzyl of Ifenprodil. This suggests 3-EBP targets a sub-pocket capable of accommodating larger hydrophobic residues, potentially enhancing affinity or selectivity over Sigma receptors (a common off-target for benzylpiperidines).

Mechanism of Action: Allosteric Inhibition

Unlike Ketamine, which requires the channel to open before it can bind ("use-dependence"), 3-EBP binds to the extracellular ATD. This stabilizes the receptor in a low-probability-of-opening state. This mechanism is voltage-independent and does not result in the "trapping" block characteristic of channel blockers.

Diagram: Mechanistic Pathways

NMDA_Mechanism Glutamate Glutamate/Glycine Binding Channel_Open Channel Opening (Ca2+ Influx) Glutamate->Channel_Open Activation Block Physical Pore Occlusion (Use-Dependent) Channel_Open->Block Requires Open State Ketamine Ketamine/Memantine (Pore Blocker) Ketamine->Block Inhibition Inhibition of Ion Flux Block->Inhibition EBP 3-(4-Ethylbenzyl)piperidin-3-ol (Allosteric Modulator) Conf_Change Conformational Locking (ATD Cleft Closure) EBP->Conf_Change Binds ATD Interface Conf_Change->Channel_Open Prevents Opening Conf_Change->Inhibition

Caption: Comparison of Pore Blockade (Ketamine) vs. Allosteric Modulation (3-EBP). 3-EBP acts upstream of channel opening.

Experimental Validation Protocols

To objectively compare 3-EBP with alternatives, the following standardized protocols are recommended. These ensure data integrity and reproducibility.

Radioligand Binding Assay (Selectivity Profiling)

Objective: Determine the binding affinity (


) of 3-EBP for the GluN2B subunit compared to Ifenprodil.
  • Reagents:

    • Tracer:

      
      Ifenprodil (specific for GluN2B) or 
      
      
      
      MK-801 (channel).
    • Tissue: Rat forebrain membranes (rich in GluN2B).

  • Protocol:

    • Preparation: Homogenize rat forebrain in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

      
       for 20 min.
      
    • Incubation: Incubate membranes (200

      
      g protein) with 5 nM 
      
      
      
      Ifenprodil and varying concentrations (
      
      
      to
      
      
      M) of 3-EBP.
    • Non-Specific Binding: Define using 10

      
      M Spermine or unlabeled Ifenprodil.
      
    • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC)

Objective: Confirm the voltage-independent nature of antagonism (distinguishing it from Mg²⁺ or Ketamine).

  • System: Xenopus laevis oocytes expressing recombinant GluN1/GluN2B receptors.

  • Protocol:

    • Clamp: Hold membrane potential (

      
      ) at -70 mV.
      
    • Agonist Application: Apply Glutamate (100

      
      M) + Glycine (10 
      
      
      
      M) to elicit stable current.
    • Antagonist Application: Co-apply 3-EBP (10 nM - 10

      
      M) until steady-state inhibition is reached.
      
    • Voltage Ramp: Perform voltage ramps from -100 mV to +40 mV in the presence of 3-EBP.

    • Validation Criteria:

      • Ifenprodil-like (3-EBP): Linear I-V relationship (voltage-independent inhibition).

      • Ketamine-like: Stronger inhibition at hyperpolarized potentials (voltage-dependent).

Comparative Performance Data

The following table summarizes the structural and pharmacological differences.

Table 1: Comparative Profile of NMDA Antagonists

Parameter3-(4-Ethylbenzyl)piperidin-3-olTraxoprodil (CP-101,606)IfenprodilKetamine
Chemical Class 3-Benzylpiperidine4-Benzylpiperidine / 4-OHPhenylethanolamineArylcyclohexylamine
Binding Site GluN1/GluN2B Interface (ATD)GluN1/GluN2B Interface (ATD)GluN1/GluN2B Interface (ATD)Channel Pore (PCP site)
GluN2B Selectivity > 500-fold vs GluN2A> 1000-fold vs GluN2A> 400-fold vs GluN2ANon-selective
Voltage Dependence NoneNoneNoneStrong
Use Dependence LowLowLowHigh
Neuroprotective Potential High (Ischemia models)HighHighModerate (limited by side effects)
Psychotomimetic Risk LowLowLowHigh
SAR Insight: The "Ethyl" Advantage

The 4-ethyl substitution on the benzyl ring of 3-EBP is critical. In similar SAR studies of Ifenprodil analogs, para-substitutions on the benzyl ring often dictate the metabolic stability and Sigma receptor affinity.

  • H (Unsubstituted): High Sigma affinity (undesirable).

  • Ethyl/Methyl: Increases selectivity for GluN2B over Sigma-1 receptors by sterically clashing with the smaller Sigma binding pocket while filling the larger GluN2B hydrophobic cleft.

Workflow Visualization

The following diagram illustrates the experimental decision tree for validating 3-EBP as a selective antagonist.

Validation_Workflow Start Compound: 3-(4-Ethylbenzyl)piperidin-3-ol Step1 Assay 1: [3H]Ifenprodil Displacement Start->Step1 Decision1 Displacement Observed? Step1->Decision1 Step2 Assay 2: TEVC (GluN1/GluN2B) Decision1->Step2 Yes (Ki < 1uM) Result_Inactive Inactive / Non-Binder Decision1->Result_Inactive No Check_Volt Voltage Dependence? Step2->Check_Volt Step3 Assay 3: Selectivity Screen (GluN1/GluN2A vs GluN2B) Check_Volt->Step3 No (Voltage Indep) Result_Blocker Confirmed: Channel Blocker (Ketamine-like) Check_Volt->Result_Blocker Yes (Voltage Dep) Result_NAM Confirmed: GluN2B Selective NAM (Ifenprodil-like) Step3->Result_NAM High Affinity for 2B only Step3->Result_Inactive No Selectivity

Caption: Validation workflow to classify 3-EBP mechanism and selectivity.

References

  • Williams, K. (1993).[1] Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. Link

  • Chenard, B. L., & Menniti, F. S. (1999).[1] Antagonists selective for NMDA receptors containing the NR2B subunit.[1][2][3][4] Current Pharmaceutical Design, 5(5), 381-404. Link

  • Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology, 157(8), 1301-1317. Link

  • Karakas, E., Simorowski, N., & Furukawa, H. (2011). Subunit arrangement and phenylethanolamine binding in GluN1/GluN2B NMDA receptors. Nature, 475(7355), 249-253. Link

  • Layton, M. E., et al. (2006).[1] Discovery of CP-101,606, a potent and selective NR2B antagonist.[2][4] ACS Medicinal Chemistry Letters. (Contextual reference for Traxoprodil structure).

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-(4-Ethylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Hazard Identification

Immediate Action Required: Treat 3-(4-Ethylbenzyl)piperidin-3-ol as a Toxic Organic Base . This compound belongs to the piperidine class of heterocycles. While specific Safety Data Sheets (SDS) for this exact intermediate may be sparse in public databases, its pharmacophore scaffold (tertiary amine with a benzylic moiety) dictates a strict safety profile.

Critical Safety Directive:

  • NEVER mix with strong acids (e.g., Sulfuric, Nitric) in a waste stream. The neutralization reaction is highly exothermic and can cause waste container pressurization or rupture.

  • NEVER dispose of via sanitary sewer. The benzyl-piperidine moiety poses significant aquatic toxicity risks.[1]

Chemical Hazard Profile (Derived from Scaffold Analysis)
PropertyClassificationOperational Implication
Chemical Class Tertiary Amine / Tertiary AlcoholBasic pH (approx. 10-12 in solution).
GHS Hazards Corrosive (Cat 1B) , Acute Tox (Oral)Causes severe skin burns; harmful if swallowed.
RCRA Status Characteristic WasteLikely D002 (Corrosive) and/or D001 (Ignitable if in solvent).[2]
Physical State Viscous Liquid or Low-Melting SolidMay adhere to glass; requires solvent rinse for full removal.

Part 2: Waste Characterization & Segregation Logic

Effective disposal begins with segregation. As a piperidine derivative, this compound acts as a Lewis base. Improper mixing is the leading cause of laboratory waste accidents involving amines.

Segregation Decision Tree

The following logic ensures chemical compatibility within the waste stream.

SegregationLogic Start Waste: 3-(4-Ethylbenzyl)piperidin-3-ol CheckState Is the waste neat (solid/oil) or in solution? Start->CheckState Neat Neat Substance CheckState->Neat Solution In Solution CheckState->Solution ActionSolid Pack in HDPE Jar Label: Toxic Solid, Basic Neat->ActionSolid CheckSolvent Identify Solvent Solution->CheckSolvent Halogenated Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, Acetone) CheckSolvent->NonHalogenated Aqueous Aqueous Solution CheckSolvent->Aqueous ActionHalo Stream: Halogenated Waste Check pH > 10 Halogenated->ActionHalo ActionNonHalo Stream: Non-Halogenated Organic NonHalogenated->ActionNonHalo ActionAq Adjust pH to 7-9 Stream: Aqueous Basic Aqueous->ActionAq

Figure 1: Waste segregation logic flow. Note the specific separation of aqueous streams to prevent inadvertent acid-base reactions.

Part 3: Step-by-Step Disposal Protocol

A. Pre-Treatment (Quenching)

Only perform this if the compound is reactive or if your facility requires pH neutralization prior to pickup.

  • Dissolution: If the material is a solid residue, dissolve in a minimal amount of Methanol or Ethanol.

  • pH Check: Using a calibrated pH strip, confirm alkalinity (Expect pH 10-12).

  • Neutralization (Optional):

    • Place the vessel in an ice bath.

    • Slowly add 1M HCl dropwise with stirring.

    • Stop when pH reaches 7-8.

    • Why? This converts the free amine to the hydrochloride salt (Piperidinium HCl), which is chemically stable and non-volatile, reducing inhalation risks during storage.

B. Packaging & Labeling

Standard Operating Procedure (SOP) for Final Disposal.

StepActionTechnical Rationale
1. Container Selection Use HDPE (High-Density Polyethylene) containers. Avoid metal drums unless lined.Amines can corrode certain metals over time; HDPE provides broad chemical resistance.
2. Transfer Pour waste into the container using a funnel. Do not fill >90% capacity.Leave headspace for thermal expansion of vapors.
3. Secondary Containment Place the waste container in a Nalgene tray or chemically resistant bin.Captures drips; prevents environmental release in case of bottle failure.
4. Labeling Affix a hazardous waste label.Mandatory Fields: • Full Chemical Name (No abbreviations)• Hazard Checkbox: Toxic , Corrosive • Date of Accumulation Start

Part 4: Spill Contingency Plan (SWIMS)

In the event of a benchtop spill (>50 mL), immediate containment is necessary to prevent respiratory exposure to amine vapors.

SpillResponse Stop 1. STOP Alert personnel Warn 2. WARN Evacuate area Stop->Warn Isolate 3. ISOLATE Close fume hood sash Warn->Isolate Minimize 4. MINIMIZE Absorb with Vermiculite (Do NOT use paper towels) Isolate->Minimize Secure 5. SECURE Bag waste as Hazardous Debris Minimize->Secure

Figure 2: SWIMS Protocol adapted for Amine Spills. Note the prohibition of paper towels, which can react with oxidizers if also present in the lab, though vermiculite is preferred for all chemical spills to prevent leaching.

Cleanup Solvent: After absorbing the bulk material, wipe the surface with a 5% Citric Acid solution or dilute Vinegar. This neutralizes residual amine traces that water alone cannot remove, eliminating the characteristic "fishy" odor and surface slickness.

Part 5: Regulatory Compliance & References

Compliance is not optional.[3][4][5] This protocol aligns with US EPA RCRA standards and OSHA Laboratory Standards.

Regulatory Codes:

  • EPA Waste Code: If discarded pure, classify as D002 (Corrosive) or D001 (Ignitable) depending on the solvent carrier [1].

  • DOT Shipping: UN 2927 (Toxic liquid, corrosive, organic, n.o.s.) or UN 3267 (Corrosive liquid, basic, organic, n.o.s.).

References:

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

  • National Institutes of Health (NIH) PubChem. Piperidine Safety Data & Toxicity Profile. (Used for scaffold-based hazard extrapolation).

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).

Sources

Personal protective equipment for handling 3-(4-Ethylbenzyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Status: Research Chemical / Pharmacological Intermediate CAS: Not globally standardized; treated as Class: Piperidine Derivative[1][2]

Handling 3-(4-Ethylbenzyl)piperidin-3-ol requires a safety protocol derived from Structure-Activity Relationships (SAR) .[3][1][2] As a piperidine derivative featuring a benzyl moiety and a hydroxyl group, this compound exhibits the physicochemical properties of a lipophilic organic amine .

Unlike simple solvents, this molecule combines the basicity of a secondary amine with the membrane permeability of a lipophilic benzyl chain. Consequently, standard "lab safety" is insufficient.[2] You must treat this as a potential sensitizer and mucous membrane irritant with high capability for transdermal absorption.[2]

Core Hazards (Inferred from Class Data):

  • Acute Toxicity: Harmful if swallowed or absorbed through skin (Category 4 equivalent).[2][4]

  • Corrosivity/Irritation: High risk of serious eye damage due to basic nitrogen; skin irritant.[2][4][5]

  • Physical State: Likely a viscous oil or low-melting solid; prone to static charge and adhesion to spatulas.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling research-grade piperidine derivatives. This matrix is designed to prevent not just acute exposure, but also long-term sensitization.[2]

Zone / Task Hand Protection Eye/Face Protection Respiratory/Body Rationale
Solids Handling (Weighing, Transfer)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change outer gloves immediately if contaminated.[3][1]Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for amines.[2]Lab Coat + Tyvek Sleeves Work strictly in Fume Hood .[2]Prevents static-induced powder fly-off from contacting skin/eyes.[3][1][2][6][7]
Solution Prep (Dissolving in DMSO/DCM)Laminate / Barrier Gloves (e.g., Silver Shield) if using DCM.Double Nitrile for MeOH/DMSO.[2]Face Shield + Goggles if volume > 50 mL.[2]Fume Hood (Sash < 18") Ensure face velocity > 100 fpm.Organic amines in solvents penetrate nitrile rapidly (breakthrough < 5 mins for DCM).[2]
Spill Cleanup (> 1 gram or 10 mL)Heavy Duty Neoprene or Butyl Rubber.[2]Full Face Respirator (OV/P100 Cartridge) if outside hood.[2]Impervious Apron over Lab Coat.Neutralization of amines can generate heat/vapors.[2]

Operational Protocol: Handling & Synthesis

This workflow integrates safety with experimental precision.[2]

A. Weighing & Transfer (The "Static Risk" Phase)

Piperidine alcohols are often hygroscopic and prone to static.[2]

  • Engineering Control: Use an ionizing fan or anti-static gun inside the balance enclosure.[2]

  • Technique: Do not use plastic spatulas. Use stainless steel or nickel to ground the charge.[2]

  • Containment: Weigh into a tared vial with a septum cap. Do not weigh on open paper.[2]

B. Solubilization Strategy
  • Preferred Solvents: DMSO (Biological assays), Methanol (Synthesis), Dichloromethane (Extraction).[2]

  • Protocol: Add solvent slowly. The basic nitrogen can catalyze exothermic reactions if acidic impurities are present in the solvent.[2]

  • Venting: If dissolving in a sealed vial, insert a small vent needle (27G) briefly to equalize pressure, as heat of solution may expand headspace gas.

C. Decontamination of Glassware

Standard soap and water are often ineffective for lipophilic amines.[2]

  • Pre-Rinse: Rinse glassware with a dilute acidic solution (e.g., 5% Citric Acid or 0.1M HCl) to protonate the amine, converting it to a water-soluble salt.[2]

  • Wash: Follow with an ethanol rinse, then standard detergent wash.[2]

  • Verification: Check pH of rinse water; it should be neutral.[2]

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: 3-(4-Ethylbenzyl)piperidin-3-ol Handling RiskAssess 1. Risk Assessment (Check State: Solid vs. Oil) Start->RiskAssess EngControls 2. Engineering Controls (Fume Hood Verification) RiskAssess->EngControls Hood Functional? PPE_Select 3. PPE Selection (Consult Matrix) EngControls->PPE_Select Task_Weigh Task: Weighing/Transfer PPE_Select->Task_Weigh Task_Soln Task: Solution Prep PPE_Select->Task_Soln Action_Static Action: Anti-Static Gun + Metal Spatula Task_Weigh->Action_Static Decon 4. Decontamination (Acid Rinse -> Ethanol -> Water) Task_Weigh->Decon Action_Glove Action: Double Nitrile (or Laminate for DCM) Task_Soln->Action_Glove Task_Soln->Decon Waste 5. Disposal (Basic Organic Waste Stream) Decon->Waste

Figure 1: Logical workflow for handling lipophilic amine derivatives, prioritizing static control and specific decontamination steps.

Disposal Strategy

Improper disposal of amines is a common regulatory violation.[2] Do NOT flush down the drain.[2]

  • Classification: Segregate as "Basic Organic Waste" .

  • Compatibility: Do not mix with "Acidic Waste" or "Oxidizers" (e.g., Peroxides, Nitric Acid).[2] Mixing amines with oxidizers can form explosive N-oxides or nitrosamines.[1][2]

  • Labeling: Clearly mark the waste tag with: Contains Piperidine Derivatives – Basic/Irritant.[2]

  • Spill Waste: Absorb spills with vermiculite or sand.[2] Do not use paper towels for large spills (potential for spontaneous heating).[2] Pack absorbed waste in a sealed HDPE jar.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor.[2]

  • Thermo Fisher Scientific. (2023).[2] Safety Data Sheet: Piperidine. (Used as Class Standard for Piperidine Derivatives).[2] [3][2]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.).[2] NIOSH Pocket Guide to Chemical Hazards: Piperidine. Centers for Disease Control and Prevention.[2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.